Product packaging for Mequitamium Iodide(Cat. No.:CAS No. 101396-42-3)

Mequitamium Iodide

Cat. No.: B1676289
CAS No.: 101396-42-3
M. Wt: 464.4 g/mol
InChI Key: SWVANDLDSRKJFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

derivative of mequitazine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25IN2S B1676289 Mequitamium Iodide CAS No. 101396-42-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

101396-42-3

Molecular Formula

C21H25IN2S

Molecular Weight

464.4 g/mol

IUPAC Name

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide

InChI

InChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1

InChI Key

SWVANDLDSRKJFI-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide
3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane
d-Meq cpd
LG 30435
LG-30435
mequitaminum iodide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Mequitamium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Mequitamium Iodide, a quaternary ammonium compound with significant pharmacological activity. The information presented herein is intended to support research, drug development, and formulation activities by providing key data and experimental context.

Chemical Identity and Structure

This compound, with the systematic name (±)-1-Methyl-3-(phenothiazin-10-ylmethyl)quinuclidinium iodide, is a synthetic compound belonging to the phenothiazine class.[1] Its chemical structure consists of a tricyclic phenothiazine core linked to a quinuclidine ring system, with a permanently charged quaternary ammonium group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of appropriate formulation and delivery strategies.

PropertyValueReference
Molecular Formula C₂₁H₂₅IN₂S[2]
Molecular Weight 464.41 g/mol [1]
Melting Point Not explicitly reported. Determined by capillary method.
Solubility Soluble in DMSO. As a quaternary ammonium salt, high water solubility is expected.[3]
pKa As a quaternary ammonium compound with a permanent positive charge on the nitrogen, the concept of pKa for this functional group is not applicable.
LogP (Octanol-Water Partition Coefficient) Estimated range of 1-3.[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

  • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[5]

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[5]

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[5][6]

Experimental Workflow for Melting Point Determination

MeltingPoint_Workflow A Sample Preparation: Finely powder this compound B Capillary Packing: Pack sample into capillary tube (2-3 mm) A->B C Apparatus Setup: Place capillary in melting point apparatus with thermometer B->C D Heating: Heat slowly (1-2 °C/min) C->D E Observation: Record temperature at first liquid drop (T1) D->E F Observation: Record temperature at complete liquefaction (T2) E->F G Result: Report melting point range (T1 - T2) F->G

Caption: Workflow for determining the melting point of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of this compound in water.

Methodology:

  • An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow for Aqueous Solubility Determination

Solubility_Workflow A Preparation: Add excess this compound to water B Equilibration: Agitate at constant temperature for 24-48h A->B C Separation: Filter to remove undissolved solid B->C D Analysis: Determine concentration in filtrate (UV-Vis/HPLC) C->D E Result: Express solubility (mg/mL or mol/L) D->E

Caption: Workflow for determining the aqueous solubility of this compound.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound, a measure of its lipophilicity.

Methodology:

  • Equal volumes of n-octanol and water are pre-saturated with each other.

  • A known amount of this compound is dissolved in the aqueous phase.

  • The two phases are mixed in a sealed vessel and agitated until partitioning equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC).[8][9]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.[10]

Experimental Workflow for LogP Determination

LogP_Workflow A Phase Preparation: Pre-saturate n-octanol and water B Sample Addition: Dissolve this compound in aqueous phase A->B C Partitioning: Mix and agitate the two phases to equilibrium B->C D Phase Separation: Centrifuge to separate octanol and aqueous layers C->D E Concentration Analysis: Measure concentration in each phase (HPLC) D->E F Calculation: P = [Octanol]/[Aqueous] E->F G Result: LogP = log10(P) F->G H1_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Mequitamium Mequitamium Iodide Mequitamium->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca2->Response PKC->Response PAF_Signaling cluster_membrane Cell Membrane PAFR PAF Receptor (GPCR) G_protein G-Protein PAFR->G_protein Activates Effector Effector Enzymes (e.g., PLC, MAPK kinases) G_protein->Effector Activates PAF PAF PAF->PAFR Activates Mequitamium Mequitamium Iodide Mequitamium->PAFR Inhibits Second_Messengers Second Messengers (e.g., IP3, DAG) Effector->Second_Messengers Downstream Downstream Signaling (Ca²⁺, PKC, MAPKs) Second_Messengers->Downstream Response Cellular Responses (Inflammation, Platelet Aggregation) Downstream->Response

References

Mequitamium Iodide's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of mequitamium iodide, with a primary focus on its interaction with the histamine H1 receptor. This compound, the quaternary ammonium salt of mequitazine, is a first-generation antihistamine. Its therapeutic effects are primarily mediated through its active moiety, mequitazine, which acts as a potent antagonist and inverse agonist at the H1 receptor.[1][2] This document delves into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this interaction.

Core Mechanism of Action: Competitive Antagonism and Inverse Agonism

Mequitazine, the active component of this compound, functions as a competitive antagonist at the histamine H1 receptor.[2][3] This means it binds to the same site on the receptor as histamine but does not activate it, thereby blocking histamine-induced signaling.[2][3] This action prevents the downstream effects of histamine, such as allergic inflammation, vasodilation, and smooth muscle contraction.

Furthermore, like many other first-generation and second-generation H1 antihistamines, mequitazine is also recognized as an inverse agonist. The H1 receptor exhibits a degree of constitutive activity, meaning it can signal even in the absence of an agonist like histamine. Inverse agonists not only block the action of agonists but also reduce this basal level of receptor activity. This property may contribute significantly to the therapeutic efficacy of mequitazine by further suppressing pro-inflammatory signaling pathways.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist such as histamine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. Mequitazine, by binding to the H1 receptor, prevents this cascade from being initiated by histamine and reduces its basal activity.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds & Activates Mequitazine Mequitazine Mequitazine->H1R_inactive Binds & Stabilizes (Inverse Agonism) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Conformational Change Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: H1 Receptor Signaling Pathway and Mequitazine's Point of Action.

Quantitative Data

Specific quantitative binding data for this compound or mequitazine at the H1 receptor is not extensively reported in publicly available literature. However, it is established that mequitazine possesses high affinity for H1 receptors. Additionally, some first-generation H1-receptor antagonists, including mequitazine, have been shown to have a high affinity for muscarinic receptors, with a reported Ki value of 5.0-38 nM for mequitazine at these receptors.[4] This cross-reactivity is a known characteristic of many first-generation antihistamines and contributes to their anticholinergic side effects.

LigandReceptorParameterValueReference
MequitazineMuscarinic ReceptorsKi5.0 - 38 nM[4]

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the interaction of compounds like mequitazine with the H1 receptor.

Radioligand Binding Assay for H1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the H1 receptor.

Objective: To quantify the affinity of mequitazine for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • [3H]mepyramine (radioligand)

  • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293T cells)

  • Test compound (mequitazine)

  • Incubation buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

  • Non-specific binding control (e.g., a high concentration of a known H1 antagonist like mianserin)

Protocol:

  • Prepare serial dilutions of the test compound (mequitazine).

  • In a 96-well plate, add the cell membrane preparation, [3H]mepyramine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 37°C).[5]

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes (H1R) - [3H]mepyramine - Mequitazine dilutions B Incubate: Membranes + [3H]mepyramine + Mequitazine A->B C Rapid Filtration (Glass Fiber Filters) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Experimental Workflow for an H1 Receptor Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay is used to determine the effect of a compound on H1 receptor signaling, including its potential inverse agonist activity.

Objective: To measure the accumulation of inositol phosphates in response to H1 receptor modulation by mequitazine.

Materials:

  • Cells expressing the human H1 receptor (e.g., HeLa or CHO cells)

  • [3H]myo-inositol

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS containing LiCl)

  • Test compound (mequitazine)

  • Histamine (agonist)

  • Lysis buffer (e.g., perchloric acid or formic acid)

  • Anion exchange chromatography columns

  • Elution buffers of increasing formic acid concentrations

  • Scintillation fluid and counter

Protocol:

  • Seed cells in multi-well plates and grow to confluence.

  • Label the cells by incubating them with [3H]myo-inositol in the culture medium for 24-48 hours.

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation) and the test compound (mequitazine) at various concentrations.

  • To measure antagonist activity, stimulate the cells with a submaximal concentration of histamine in the presence of the test compound.

  • To measure inverse agonist activity, incubate the cells with the test compound alone and compare the IP accumulation to the basal (unstimulated) level.

  • Terminate the reaction by adding lysis buffer.

  • Neutralize the cell lysates and apply them to anion exchange columns.

  • Wash the columns and then elute the inositol phosphates with elution buffers.

  • Collect the eluates in scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Plot the amount of [3H]inositol phosphates accumulated against the concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Conclusion

This compound, through its active form mequitazine, exerts its therapeutic effects by acting as a potent competitive antagonist and inverse agonist at the histamine H1 receptor. This dual mechanism effectively blocks histamine-induced allergic and inflammatory responses and reduces the basal activity of the receptor. The characterization of its interaction with the H1 receptor relies on established in vitro methodologies such as radioligand binding assays and functional assays measuring second messenger accumulation. A thorough understanding of these mechanisms and experimental approaches is crucial for the continued development and optimization of antihistaminic drugs.

References

Mequitamium Iodide: A Technical Guide to its Action as a Competitive Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitamium iodide, a quaternary ammonium phenothiazine derivative, is a potent antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of its core mechanism of action as a competitive muscarinic antagonist. It summarizes the available quantitative binding data, details the experimental protocols for characterizing its interaction with mAChRs, and illustrates the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscarinic receptor-targeted therapeutics.

Introduction

This compound is the quaternary ammonium salt of mequitazine, a second-generation antihistamine with known anticholinergic properties. Its pharmacological activity is primarily attributed to its ability to block the effects of acetylcholine at muscarinic receptors. This competitive antagonism underlies its therapeutic applications and side-effect profile. Understanding the specifics of its interaction with the five muscarinic receptor subtypes (M1-M5) is crucial for its targeted development and clinical use.

Mechanism of Action: Competitive Muscarinic Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] This means that it binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascades. The interaction of this compound with muscarinic receptors in rat cerebral cortex and lung parenchyma has been shown to be competitive through saturation studies.[1]

Signaling Pathways Affected

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple to. This compound, by blocking these receptors, inhibits their downstream signaling.

  • Gq/11 Pathway (M1, M3, M5 receptors): These receptors, upon activation by acetylcholine, stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway (M2, M4 receptors): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels.

The following diagram illustrates the competitive antagonism of this compound at a Gq/11-coupled muscarinic receptor.

Gq_signaling cluster_membrane Cell Membrane M_receptor Muscarinic Receptor (M1, M3, M5) G_protein Gq/11 M_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M_receptor Binds & Activates Mequitamium Mequitamium Iodide Mequitamium->M_receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Competitive antagonism at a Gq/11-coupled muscarinic receptor.

Quantitative Data: Binding Affinity

In vitro binding experiments have been conducted to determine the affinity of this compound for muscarinic receptors. The available data indicates a high affinity but a lack of significant selectivity across the different subtypes.

CompoundReceptor TargetTest SystemKi (nM)Reference
This compoundMuscarinic Acetylcholine ReceptorsVarious tissue homogenates12-77[1]
This compoundHistamine H1 ReceptorsRat brain membranes9[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize competitive muscarinic antagonists like this compound.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of a compound for a receptor. A competitive binding assay is used to determine the Ki of a non-radiolabeled ligand (like this compound).

Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

  • A non-selective muscarinic antagonist radioligand with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound solution of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kd concentration), and a range of concentrations of this compound.

  • Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like atropine).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membranes with Muscarinic Receptors Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation Competitor This compound (Varying Concentrations) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a competitive radioligand binding assay.

Functional Assays (Schild Analysis)

Functional assays measure the ability of an antagonist to inhibit the response of a receptor to an agonist. A Schild analysis can be used to determine if the antagonism is competitive and to calculate the pA2 value, which is a measure of the antagonist's affinity.

Objective: To determine the pA2 value of this compound and confirm its competitive mechanism of action at a specific muscarinic receptor subtype.

Example: Calcium Mobilization Assay for M3 Receptors

Materials:

  • A cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • This compound solutions of varying fixed concentrations.

  • A fluorescence plate reader capable of measuring intracellular calcium changes.

Protocol:

  • Cell Preparation: Plate the M3-expressing cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Pre-incubate the cells with different fixed concentrations of this compound for a set period.

  • Agonist Stimulation: Add increasing concentrations of the agonist (carbachol) to the wells and measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • For each fixed concentration of this compound, generate a dose-response curve for the agonist.

    • Determine the EC50 of the agonist in the absence and presence of the antagonist.

    • Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.

    • Create a Schild plot by plotting log(DR-1) against the logarithm of the antagonist concentration.

    • If the antagonism is competitive, the Schild plot should be linear with a slope of 1. The x-intercept of the regression line is the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.

The logical relationship in a Schild analysis is depicted below.

schild_analysis Agonist_DRC Generate Agonist Dose-Response Curve (DRC) EC50_calc Calculate EC50 values Agonist_DRC->EC50_calc Antagonist_DRC Generate Agonist DRCs in presence of fixed [Antagonist] Antagonist_DRC->EC50_calc DR_calc Calculate Dose Ratios (DR) EC50_calc->DR_calc Schild_plot Construct Schild Plot (log(DR-1) vs log[Antagonist]) DR_calc->Schild_plot Analysis Analyze Slope and Intercept Schild_plot->Analysis pA2 Determine pA2 value Analysis->pA2 Competitive Confirm Competitive Antagonism (Slope ≈ 1) Analysis->Competitive

Logical flow of a Schild analysis for determining competitive antagonism.

Conclusion

This compound is a high-affinity competitive antagonist of muscarinic acetylcholine receptors. While it demonstrates potent binding, current literature suggests a lack of significant selectivity among the five receptor subtypes. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel muscarinic antagonists. A thorough understanding of the binding kinetics and functional antagonism at each muscarinic receptor subtype is imperative for the development of more selective and effective therapeutics with improved side-effect profiles. Further research is warranted to elucidate the precise affinity of this compound for each of the cloned human muscarinic receptor subtypes.

References

Unraveling the Muscarinic Antagonism of Mequitamium Iodide Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antimuscarinic activity of the stereoisomers of Mequitamium Iodide, a quaternary ammonium phenothiazine derivative. This document synthesizes the available scientific literature to present a detailed overview of its pharmacological properties, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Executive Summary

This compound is a potent antagonist of muscarinic acetylcholine receptors. It exists as a pair of enantiomers, (+)-(S)-Mequitamium Iodide and (-)-(R)-Mequitamium Iodide. A critical finding from the available literature is that both enantiomers exhibit equivalent antimuscarinic activity in in vitro functional assays.[1] This lack of stereoselectivity in its interaction with muscarinic receptors is a key characteristic of the compound. In contrast, its activity at histamine H1 receptors is stereoselective, with the (+)-(S)-enantiomer being tenfold more potent than the (-)-(R)-enantiomer.[1]

As a racemic mixture, this compound demonstrates high affinity for muscarinic receptors, although without significant selectivity for any of the known subtypes (M1-M5).[2] This guide will delve into the quantitative pharmacology of racemic this compound, the experimental protocols used to determine its activity, and the underlying cellular mechanisms of muscarinic receptor antagonism.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of racemic this compound at muscarinic and histamine H1 receptors as reported in the scientific literature.

Table 1: Muscarinic Receptor Binding Affinities of Racemic this compound [2]

Receptor SubtypeTissue SourceRadioligandKi (nM)
Muscarinic (non-selective)Various tissue homogenatesNot specified12-77

Note: The study by Subissi et al. (1991) did not observe clearcut selectivity for any of the known muscarinic receptor subtypes.[2]

Table 2: Histamine H1 Receptor Binding Affinity of Racemic this compound [2]

ReceptorTissue SourceRadioligandKi (nM)
Histamine H1Rat brain membranesNot specified9

Table 3: Antimuscarinic and Antihistaminic Activity of this compound Enantiomers [1]

EnantiomerAntimuscarinic ActivityAntihistaminic Activity
(+)-(S)-Mequitamium IodideEquivalent to (-)-(R)-enantiomer10-fold more potent than (-)-(R)-enantiomer
(-)-(R)-Mequitamium IodideEquivalent to (+)-(S)-enantiomer-

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Chiral Separation of Mequitazine

The enantiomers of this compound are prepared by the chiral chromatographic resolution of its precursor, mequitazine.[1]

  • Method: Preparative High-Performance Liquid Chromatography (HPLC)

  • Stationary Phase: A chiral stationary phase is used, though the specific column is not detailed in the available abstracts.

  • Mobile Phase: A suitable mobile phase is used to achieve separation of the enantiomers.

  • Post-Separation: The separated enantiomers of mequitazine are then quaternized with methyl iodide to yield the respective (+)-(S) and (-)-(R) enantiomers of this compound.

Radioligand Binding Assays

Binding affinities (Ki values) of this compound to muscarinic and histamine H1 receptors were determined using radioligand binding assays.[2]

  • Tissue Preparation: Homogenates of various tissues (e.g., rat brain membranes, and others for muscarinic receptors) are prepared.

  • Incubation: The tissue homogenates are incubated with a specific radioligand for the receptor of interest (e.g., [3H]-QNB for muscarinic receptors) and varying concentrations of the test compound (this compound).

  • Separation: After incubation, bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assay for Antimuscarinic Activity (Guinea Pig Trachea)

The antimuscarinic activity of the this compound enantiomers was assessed using an isolated guinea pig tracheal smooth muscle preparation.[1]

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cut into rings, and the epithelium may be removed.

  • Organ Bath Setup: The tracheal rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in muscle tension.

  • Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

  • Antagonist Addition: Increasing concentrations of the this compound enantiomers are added to the bath to determine their ability to relax the pre-contracted tracheal rings.

  • Data Analysis: The results are typically expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of the agonist. The finding that the enantiomers have the "same antimuscarinic activity" indicates that their pA2 values were not significantly different.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the assessment of this compound's antimuscarinic activity.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M3_receptor M3 Muscarinic Receptor Gq Gq protein M3_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca_release->Contraction Leads to Acetylcholine Acetylcholine Acetylcholine->M3_receptor Activates Mequitamium This compound (Antagonist) Mequitamium->M3_receptor Blocks

Figure 1: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_receptor M2 Muscarinic Receptor Gi Gi protein M2_receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Heart Rate (Cardiac Tissue) PKA->Response Leads to Acetylcholine Acetylcholine Acetylcholine->M2_receptor Activates Mequitamium This compound (Antagonist) Mequitamium->M2_receptor Blocks

Figure 2: M2 Muscarinic Receptor Signaling Pathway in Cardiac Tissue.

experimental_workflow cluster_synthesis Synthesis and Separation cluster_assay In Vitro Functional Assay Mequitazine Racemic Mequitazine HPLC Chiral HPLC Mequitazine->HPLC S_Mequitazine (+)-(S)-Mequitazine HPLC->S_Mequitazine R_Mequitazine (-)-(R)-Mequitazine HPLC->R_Mequitazine Methylation_S Quaternization (Methyl Iodide) S_Mequitazine->Methylation_S Methylation_R Quaternization (Methyl Iodide) R_Mequitazine->Methylation_R S_Mequitamium (+)-(S)-Mequitamium Iodide Methylation_S->S_Mequitamium R_Mequitamium (-)-(R)-Mequitamium Iodide Methylation_R->R_Mequitamium Addition Addition of Enantiomers S_Mequitamium->Addition R_Mequitamium->Addition Trachea Isolated Guinea Pig Trachea Contraction Induce Contraction (Acetylcholine) Trachea->Contraction Contraction->Addition Measurement Measure Relaxation (Force Transducer) Addition->Measurement pA2 Calculate pA2 values Measurement->pA2

Figure 3: Experimental Workflow for Stereoisomer Activity Assessment.

Conclusion

The stereoisomers of this compound, (+)-(S) and (-)-(R), exhibit a notable lack of stereoselectivity in their antimuscarinic activity, as demonstrated in in vitro functional assays on guinea pig trachea.[1] Both enantiomers are equally potent in antagonizing muscarinic receptor-mediated smooth muscle contraction. The racemic mixture of this compound is a high-affinity, non-subtype-selective muscarinic receptor antagonist.[2] This profile, combined with its stereoselective antihistaminic properties, underscores the complex pharmacology of this compound. Further research, particularly studies reporting detailed binding affinities (Ki) and functional potencies (pA2) for the individual enantiomers across all muscarinic receptor subtypes, would provide a more complete understanding of its structure-activity relationship.

References

Mequitamium Iodide for studying G-protein coupled receptor signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Mequitamium Iodide for Studying G-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium phenothiazine derivative, and its application in the study of G-protein coupled receptor (GPCR) signaling. This document outlines its known molecular targets, binding affinities, and the experimental protocols utilized to characterize its interactions with GPCRs.

Introduction

This compound is a pharmacological tool primarily recognized for its potent interaction with muscarinic acetylcholine receptors (mAChRs) and histamine H1 receptors, both of which are members of the GPCR superfamily.[1] Its chemical structure, featuring a phenothiazine core, contributes to its high affinity for these receptors. Understanding the pharmacology of this compound is crucial for its use as a research tool to probe the physiological and pathological roles of muscarinic and histaminergic signaling pathways.

Molecular Targets and Binding Affinity

This compound exhibits high affinity for both histamine H1 and muscarinic acetylcholine receptors. The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.

Studies have shown that this compound acts as a competitive antagonist at muscarinic receptors.[1] Furthermore, its enantiomers display stereoselective activity, with the (+)-(S)-enantiomer being a significantly more potent histamine H1 antagonist than the (-)-(R)-enantiomer, while both enantiomers exhibit similar antimuscarinic activity.[2]

Table 1: Binding Affinity of this compound for GPCRs

Receptor TargetTissue/SystemInhibition Constant (Ki)Reference
Histamine H1 ReceptorRat Brain Membranes9 nM[1]
Muscarinic Acetylcholine ReceptorsVarious Tissue Homogenates12-77 nM[1]

Signaling Pathways and Mechanism of Action

As a competitive antagonist, this compound binds to the same site on the receptor as the endogenous agonist (orthosteric site) but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and initiating downstream signaling cascades.

Histamine H1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Muscarinic receptors have a more diverse coupling profile, with M1, M3, and M5 subtypes also coupling to Gq/11, while M2 and M4 subtypes couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

cluster_H1 Histamine H1 Receptor Signaling cluster_M Muscarinic Receptor Signaling (M2/M4) Histamine Histamine H1R H1 Receptor Histamine->H1R Agonist Mequitamium_H1 Mequitamium Iodide Mequitamium_H1->H1R Antagonist Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Rise IP3->Ca2 PKC PKC Activation DAG->PKC ACh Acetylcholine MR M2/M4 Receptor ACh->MR Agonist Mequitamium_M Mequitamium Iodide Mequitamium_M->MR Antagonist Gio Gi/o MR->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Decrease AC->cAMP

Figure 1: this compound's antagonistic action on H1 and M2/M4 receptor signaling pathways.

Experimental Protocols

Characterizing the interaction of this compound with its target GPCRs involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.

Objective: To measure the displacement of a known radiolabeled ligand from the receptor by this compound.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from rat brain for H1 receptors or various tissues for muscarinic receptors).

  • Radiolabeled ligand (e.g., [³H]pyrilamine for H1 receptors, [³H]quinuclidinyl benzilate for muscarinic receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

start Prepare Reagents (Membranes, Radioligand, This compound) incubation Incubate at RT start->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Figure 2: Workflow for a radioligand competition binding assay.

Functional Assays

1. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like H1 and M1/M3/M5):

Objective: To measure changes in intracellular calcium concentration in response to agonist stimulation in the presence and absence of this compound.

Materials:

  • Cells expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Agonist (e.g., histamine for H1R, acetylcholine for mAChRs).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.

Protocol:

  • Seed cells in a 96-well plate and grow to confluency.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound and pre-incubate with the cells.

  • Prepare the agonist at a fixed concentration (e.g., EC80).

  • Place the plate in the fluorometric reader and measure the baseline fluorescence.

  • Inject the agonist into the wells and immediately begin recording the fluorescence signal over time.

  • Analyze the data by calculating the peak fluorescence response or the area under the curve.

  • To determine the IC50 of this compound, plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

cell_prep Seed and Grow Cells dye_loading Load Cells with Calcium Dye cell_prep->dye_loading pre_incubation Pre-incubate with This compound dye_loading->pre_incubation measurement Measure Fluorescence (Baseline -> Agonist Injection -> Post-injection) pre_incubation->measurement data_analysis Analyze Calcium Flux (Peak Response / AUC) measurement->data_analysis

Figure 3: Workflow for an intracellular calcium mobilization assay.

2. cAMP Accumulation Assay (for Gi-coupled receptors like M2/M4):

Objective: To measure the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels upon agonist stimulation, and its reversal by this compound.

Materials:

  • Cells expressing the receptor of interest.

  • Agonist (e.g., acetylcholine for M2/M4 receptors).

  • Adenylyl cyclase activator (e.g., forskolin).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

  • Seed cells in a 96-well plate.

  • Pre-incubate cells with varying concentrations of this compound.

  • Add the agonist and forskolin to stimulate and potentiate cAMP production, respectively.

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • To determine the IC50, plot the percentage of inhibition of the agonist-induced decrease in cAMP against the logarithm of the this compound concentration.

Schild Analysis

A Schild analysis is performed to determine the potency (pA2 value) of a competitive antagonist and to confirm its mechanism of action.

Objective: To determine the pA2 value of this compound.

Protocol:

  • Perform a functional assay (e.g., muscle contraction, calcium mobilization) to generate a concentration-response curve for an agonist in the absence of this compound.

  • Repeat the agonist concentration-response curve in the presence of several fixed concentrations of this compound.

  • Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

  • The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

crc Generate Agonist Concentration-Response Curves (with and without this compound) ec50 Determine EC50 Values crc->ec50 dr Calculate Dose Ratios (DR) ec50->dr plot Plot log(DR-1) vs. -log[Antagonist] dr->plot analysis Linear Regression to Determine pA2 and Slope plot->analysis

Figure 4: Logical workflow for performing a Schild analysis.

Potential for Inverse Agonism and Allosteric Modulation

While this compound is classified as a competitive antagonist, it is important for researchers to consider the possibilities of inverse agonism and allosteric modulation, which are common phenomena in GPCR pharmacology.

  • Inverse Agonism: Some antagonists can reduce the basal or constitutive activity of a receptor that is active even in the absence of an agonist. There is currently no publicly available evidence to suggest that this compound acts as an inverse agonist.

  • Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is different from the orthosteric site, thereby altering the affinity and/or efficacy of the endogenous agonist. There is no evidence to date to indicate that this compound functions as an allosteric modulator.

Receptor GPCR Response Cellular Response Receptor->Response Agonist Agonist Agonist->Receptor Binds & Activates Antagonist Competitive Antagonist Antagonist->Receptor Binds & Blocks Inverse_Agonist Inverse Agonist Inverse_Agonist->Receptor Binds & Inactivates

Figure 5: Conceptual difference between agonists, competitive antagonists, and inverse agonists.

Safety Information

General Hazards of Methyl Iodide (for informational purposes only):

  • Acute toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Skin corrosion/irritation: Causes skin irritation.

  • Serious eye damage/eye irritation: Causes serious eye irritation.

  • Carcinogenicity: Suspected of causing cancer.

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.

Conclusion

This compound is a valuable research tool for studying GPCR signaling, specifically at histamine H1 and muscarinic acetylcholine receptors where it acts as a high-affinity competitive antagonist. This guide provides a framework for its use in in vitro pharmacological studies. It is important to note the lack of publicly available data on its functional potency (pA2, IC50/EC50 values from functional assays), its potential for inverse agonism or allosteric modulation, and a specific safety profile. Further research is warranted to fully elucidate the pharmacological profile of this compound and expand its utility in GPCR research.

References

Navigating the Stability of Mequitamium Iodide in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of Mequitamium Iodide in aqueous solutions. This compound, a quaternary ammonium compound derived from the phenothiazine class of drugs, is noted for its therapeutic potential. However, its stability in aqueous formulations is a critical parameter for ensuring efficacy and safety. This document synthesizes available data on its degradation pathways, kinetics, and the influence of environmental factors, offering detailed experimental protocols for its stability assessment.

Core Concepts in this compound Stability

This compound's structure, featuring a phenothiazine ring system and a quaternary ammonium group, dictates its chemical reactivity and degradation profile in aqueous media. The primary degradation pathways anticipated for this compound include photodegradation and hydrolysis. The phenothiazine nucleus is known to be susceptible to oxidation, particularly photo-oxidation, leading to the formation of the corresponding sulfoxide. The quaternary ammonium group is generally stable, but the overall molecular structure can be influenced by pH and temperature.

Quantitative Stability Data

While specific long-term stability data for this compound in aqueous solution is not extensively published, the following tables summarize expected stability trends based on the behavior of structurally related phenothiazine derivatives and quaternary ammonium compounds. These tables provide a framework for understanding the potential degradation kinetics under various stress conditions.

Table 1: Hypothetical Degradation Kinetics of this compound in Aqueous Solution under Different pH Conditions at 25°C

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)Primary Degradation Product
3.0 (Acidic)0.005138.6Mequitamium Sulfoxide
7.0 (Neutral)0.002346.5Mequitamium Sulfoxide
9.0 (Alkaline)0.00886.6Mequitamium Sulfoxide

Table 2: Hypothetical Thermal Degradation of this compound in Aqueous Solution (pH 7.0)

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
4< 0.0001> 6931
250.002346.5
400.01546.2

Table 3: Hypothetical Photodegradation of this compound in Aqueous Solution (pH 7.0) under ICH Q1B Conditions

Light SourceExposure% Degradation
Cool White Fluorescent Lamp1.2 million lux hours15%
Near UV Lamp200 watt hours/m²25%

Degradation Pathways and Mechanisms

The primary anticipated degradation pathway for this compound in aqueous solution is the oxidation of the sulfur atom in the phenothiazine ring to form Mequitamium Sulfoxide. This oxidation can be induced by light (photodegradation) or the presence of oxidizing agents.

Mequitamium_Iodide This compound Mequitamium_Sulfoxide Mequitamium Sulfoxide Mequitamium_Iodide->Mequitamium_Sulfoxide Oxidation (Light, O₂)

Caption: Primary degradation pathway of this compound.

Experimental Protocols

This section details the methodologies for conducting comprehensive stability studies on this compound in aqueous solution.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Workflow for Forced Degradation Studies:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Aqueous Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C in dark) Prep->Thermal Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify Degradants & Determine Degradation Pathways Analysis->Evaluation

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols:

  • Acid Hydrolysis: A solution of this compound (1 mg/mL) in 0.1 M HCl is heated at 60°C for 24 hours.

  • Base Hydrolysis: A solution of this compound (1 mg/mL) in 0.1 M NaOH is heated at 60°C for 24 hours.

  • Oxidative Degradation: A solution of this compound (1 mg/mL) in 3% hydrogen peroxide is stored at room temperature for 24 hours.

  • Thermal Degradation: A solid sample of this compound and a solution (1 mg/mL) are stored at 60°C in the dark for 7 days.

  • Photostability Testing: Solutions of this compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Long-Term Stability Study

To establish the shelf-life, long-term stability studies should be conducted under ICH recommended storage conditions.

Protocol for Long-Term Stability Study:

  • Sample Preparation: Prepare aqueous solutions of this compound at the intended concentration and package in the proposed container-closure system.

  • Storage Conditions: Store samples at long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

  • Testing Intervals: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for appearance, pH, assay of this compound, and quantification of degradation products using the validated stability-indicating HPLC method.

Logical Flow for Stability Assessment:

Start Start Stability Assessment Forced_Deg Forced Degradation Studies Start->Forced_Deg Method_Dev Develop & Validate Stability-Indicating Method Forced_Deg->Method_Dev Long_Term Long-Term & Accelerated Stability Studies Method_Dev->Long_Term Data_Analysis Data Analysis & Shelf-Life Determination Long_Term->Data_Analysis End End Assessment Data_Analysis->End

Methodological & Application

Application Note: Chiral Chromatographic Resolution of Mequitazium Iodide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the chiral chromatographic resolution of Mequitazium Iodide enantiomers. Mequitazium Iodide, an antihistamine with bronchodilatory activity, possesses a chiral center, making the separation and analysis of its enantiomers crucial for pharmaceutical development and quality control.[1] This application note provides a proposed High-Performance Liquid Chromatography (HPLC) method, including instrument conditions, mobile phase preparation, and sample handling. While a specific validated method for Mequitazium Iodide was not found in the public domain, the described protocol is based on established principles of chiral chromatography for analogous pharmaceutical compounds.[2][3]

Introduction

Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4][5] The separation of enantiomers is, therefore, essential for the development of safe and effective drugs.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[6][7][8] This protocol details a proposed method for the chiral resolution of Mequitazium Iodide enantiomers using a polysaccharide-based CSP, which is known for its broad applicability in separating a wide range of chiral compounds.[3]

Chemical Structure of Mequitazium Iodide

Mequitazium Iodide is a quaternary ammonium compound with the following chemical structure:

  • Chemical Formula: C₂₁H₂₅IN₂S[9]

  • Molecular Weight: 464.41 g/mol [10]

  • CAS Number: 101396-42-3[9]

The chirality of the Mequitazium cation arises from the stereocenter at the quinuclidine ring.

Proposed Experimental Protocol

This protocol is a guideline and may require optimization for specific instrumentation and laboratory conditions.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA (or a similar amylose-based CSP).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade solvents: n-Hexane, Ethanol, Isopropyl Alcohol (IPA), Diethylamine (DEA).

  • Mequitazium Iodide reference standard.

2. Chromatographic Conditions

ParameterProposed Value
Column CHIRALPAK® IA, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Isopropyl Alcohol / Diethylamine (80:10:10:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 100 mL of Ethanol, and 100 mL of Isopropyl Alcohol into a suitable container.

    • Add 1.0 mL of Diethylamine to the mixture.

    • Mix thoroughly and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh 1 mg of Mequitazium Iodide reference standard.

    • Dissolve the standard in 10 mL of the mobile phase to obtain a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Experimental Workflow

Caption: Experimental workflow for the chiral separation of Mequitazium Iodide.

Illustrative Data

The following table presents hypothetical but realistic data for a successful chiral separation of Mequitazium Iodide enantiomers based on the proposed protocol. This data is for illustrative purposes only.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 12.515.8
Peak Area 501234498765
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Tailing Factor 1.11.2

Logical Relationship of Chiral Separation

logical_relationship Racemic_Mixture Racemic Mequitazium Iodide (Enantiomer 1 + Enantiomer 2) Chiral_Stationary_Phase Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Stationary_Phase Introduction into column Diastereomeric_Complexes Transient Diastereomeric Complexes with CSP Chiral_Stationary_Phase->Diastereomeric_Complexes Interaction Differential_Interaction Differential Interaction Energy Diastereomeric_Complexes->Differential_Interaction Different stability Separation Separation of Enantiomers Differential_Interaction->Separation Leads to Enantiomer_1 Enantiomer 1 Separation->Enantiomer_1 Elutes first Enantiomer_2 Enantiomer 2 Separation->Enantiomer_2 Elutes second

References

Application Notes and Protocols for In Vitro Efficacy Testing of Mequitamium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitamium Iodide is a pharmaceutical agent with a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a platelet-activating factor (PAF) inhibitor.[1][2] This unique profile suggests its potential therapeutic utility in allergic and inflammatory conditions where both histamine and PAF play significant roles. The (+)-(S)-enantiomer of this compound has been shown to be a more potent histamine antagonist than its (-)-(R)-enantiomer.[1][2] These application notes provide detailed protocols for establishing robust in vitro models to assess the efficacy of this compound in a controlled laboratory setting. The following assays are designed to quantify its receptor binding affinity, its ability to inhibit mast cell degranulation, and its impact on inflammatory cytokine release.

Key Experimental Assays

To comprehensively evaluate the in vitro efficacy of this compound, a panel of assays targeting its known mechanisms of action is recommended. These include:

  • Receptor Binding Assays: To determine the binding affinity of this compound to the human histamine H1 receptor and the human PAF receptor.

  • Mast Cell Degranulation Assay: To assess the ability of this compound to inhibit the release of allergic mediators from mast cells.

  • Cytokine Release Assays: To measure the effect of this compound on the production of pro-inflammatory cytokines.

  • Cell Viability Assay: To evaluate the potential cytotoxicity of this compound.

Data Presentation

The quantitative data generated from these assays should be summarized in the following tables for clear interpretation and comparison.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandThis compound IC₅₀ (nM)This compound Kᵢ (nM)
Histamine H1 Receptor[³H]-Mepyramine
PAF Receptor[³H]-WEB 2086

Table 2: Inhibition of Mast Cell Degranulation by this compound

Cell LineStimulantThis compound IC₅₀ (µM) for β-hexosaminidase release
LAD2IgE/Anti-IgE
HMC-1Compound 48/80

Table 3: Effect of this compound on Cytokine Release

Cell LineStimulantCytokineThis compound IC₅₀ (µM)
LAD2IgE/Anti-IgEIL-6
LAD2IgE/Anti-IgEIL-8
LAD2IgE/Anti-IgETNF-α

Table 4: Cytotoxicity of this compound

Cell LineThis compound CC₅₀ (µM)
LAD2
HMC-1
HEK293

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • [³H]-Mepyramine (radioligand).

  • This compound.

  • Pyrilamine (reference compound).

  • Binding buffer (50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare membranes from HEK293-H1R cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of this compound or Pyrilamine, and 25 µL of [³H]-Mepyramine (final concentration ~1-5 nM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension.

  • Incubate for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[3]

PAF Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human PAF receptor.

Materials:

  • CHO cells stably expressing the human PAF receptor (CHO.1F8).[4]

  • [³H]-WEB 2086 (radioligand antagonist).

  • This compound.

  • Unlabeled WEB 2086 (reference compound).

  • Binding buffer (10 mM Tris-HCl, 0.9% NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.25% BSA, pH 7.2).

  • Wash buffer (ice-cold binding buffer without BSA).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare membranes from CHO.1F8 cells.[4]

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of this compound or unlabeled WEB 2086, and 25 µL of [³H]-WEB 2086 (final concentration ~10-15 nM).[4]

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension.

  • Incubate for 30 minutes at 25°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Determine the IC₅₀ and Kᵢ values for this compound.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

Objective: To assess the inhibitory effect of this compound on mast cell degranulation.

Materials:

  • LAD2 or HMC-1 human mast cell lines.[5][6]

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, 0.05% BSA, pH 7.4).

  • Human IgE and anti-IgE antibody (for LAD2 cells).

  • Compound 48/80 (for HMC-1 cells).

  • This compound.

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate).

  • Stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

  • 96-well plate reader.

Protocol:

  • Seed mast cells (5 x 10⁴ cells/well) in a 96-well plate. For LAD2 cells, sensitize with human IgE (1 µg/mL) for 24 hours prior to the assay.[7][8]

  • Wash the cells with Tyrode's buffer.

  • Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Induce degranulation by adding anti-IgE (for LAD2) or Compound 48/80 (for HMC-1) and incubate for 30 minutes at 37°C.[9]

  • Centrifuge the plate and collect the supernatant.

  • To measure β-hexosaminidase release, incubate the supernatant with the substrate solution for 60 minutes at 37°C.

  • Stop the reaction with the stop buffer and measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition of degranulation for each concentration of this compound and determine the IC₅₀ value.

Cytokine Release Assays (ELISA)

Objective: To quantify the effect of this compound on the release of IL-6, IL-8, and TNF-α.

Materials:

  • LAD2 human mast cell line.

  • RPMI 1640 medium supplemented with 10% FBS.

  • Human IgE and anti-IgE antibody.

  • This compound.

  • Human IL-6, IL-8, and TNF-α ELISA kits.

  • 96-well plate reader.

Protocol:

  • Seed LAD2 cells (1 x 10⁵ cells/well) in a 24-well plate and sensitize with human IgE (1 µg/mL) for 24 hours.

  • Wash the cells and pre-incubate with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with anti-IgE and incubate for 24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of IL-6, IL-8, and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[10][11][12][13]

  • Determine the IC₅₀ values for the inhibition of each cytokine release.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound.

Materials:

  • LAD2, HMC-1, and HEK293 cell lines.

  • Complete culture medium for each cell line.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14][15][16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS).[15]

  • 96-well plate reader.

Protocol:

  • Seed cells (1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight (for adherent cells).

  • Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][17]

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration and determine the CC₅₀ (50% cytotoxic concentration) value.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Histamine_H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_alpha Gqα H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effects (Inflammation, Smooth Muscle Contraction) PKC->Downstream Phosphorylates targets Mequitamium Mequitamium Iodide Mequitamium->H1R Inhibits

Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq_alpha Gqα PAFR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Downstream Downstream Effects (Platelet Aggregation, Inflammation) MAPK->Downstream Mequitamium Mequitamium Iodide Mequitamium->PAFR Inhibits

Caption: PAF Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for this compound Efficacy Testing

Workflow cluster_target Target-Based Assays cluster_cell Cell-Based Assays cluster_data Data Analysis H1R_Assay H1 Receptor Binding Assay IC50_Calc IC₅₀ / Kᵢ Calculation H1R_Assay->IC50_Calc PAFR_Assay PAF Receptor Binding Assay PAFR_Assay->IC50_Calc Degranulation_Assay Mast Cell Degranulation Assay Degranulation_Assay->IC50_Calc Cytokine_Assay Cytokine Release Assay Cytokine_Assay->IC50_Calc Viability_Assay Cell Viability (MTT) Assay CC50_Calc CC₅₀ Calculation Viability_Assay->CC50_Calc Report Efficacy & Safety Profile IC50_Calc->Report CC50_Calc->Report Mequitamium Mequitamium Iodide Mequitamium->H1R_Assay Mequitamium->PAFR_Assay Mequitamium->Degranulation_Assay Mequitamium->Cytokine_Assay Mequitamium->Viability_Assay

Caption: Workflow for In Vitro Efficacy and Safety Profiling of this compound.

References

Application Notes and Protocols for Investigating Airway Smooth Muscle Relaxation with Mequitamium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Mequitamium Iodide in the investigation of airway smooth muscle (ASM) relaxation. This compound is a potent antagonist with high affinity for both histamine H1 and muscarinic acetylcholine receptors (mAChRs).[1] Its dual-action mechanism makes it a compound of significant interest for research in asthma and other obstructive airway diseases.[2][3] These notes will cover its mechanism of action, key quantitative data, and a comprehensive protocol for assessing its relaxant effects on pre-contracted airway tissues in vitro.

Mechanism of Action: Dual Receptor Antagonism

The contraction of airway smooth muscle is a primary contributor to the narrowing of airways seen in asthma and COPD.[3][4] A key signaling pathway mediating this contraction is initiated by the neurotransmitter acetylcholine (ACh), which is released from parasympathetic nerves.[5][6] ACh binds to M3 muscarinic receptors on the surface of ASM cells, which are Gq protein-coupled receptors.[5][7] This binding activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[8] The subsequent increase in cytosolic Ca²⁺ activates calmodulin and myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and resulting in muscle contraction and bronchoconstriction.[8][9]

This compound functions as a competitive antagonist at these M3 muscarinic receptors.[1][2][6] By blocking the binding of ACh, it directly inhibits this contractile signaling cascade, thereby promoting airway smooth muscle relaxation and preventing bronchoconstriction.[10] Additionally, its potent antagonism of histamine H1 receptors provides a secondary mechanism to counteract histamine-induced bronchoconstriction, a key factor in allergic asthma.[1]

Mequitamium_Signaling_Pathway cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates Gq Gq Protein M3R->Gq Activates Mequitamium Mequitamium Iodide Mequitamium->M3R Blocks Relaxation Muscle Relaxation (Bronchodilation) Mequitamium->Relaxation Promotes PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca Ca²⁺ Release SR->Ca Releases Contraction Muscle Contraction (Bronchoconstriction) Ca->Contraction Leads to Experimental_Workflow start Start prep 1. Tissue Isolation (e.g., Guinea Pig Trachea) start->prep mount 2. Mounting Mount tracheal rings in organ bath with stainless-steel wires. prep->mount equil 3. Equilibration Equilibrate in Krebs-Henseleit solution (37°C, 95% O₂/5% CO₂) under resting tension (e.g., 5.0 mN). mount->equil contract 4. Pre-contraction Induce stable contraction with a muscarinic agonist (e.g., Carbachol). equil->contract dose 5. Cumulative Dosing Add increasing concentrations of This compound to the bath. contract->dose record 6. Data Acquisition Record changes in isometric force using a force transducer. dose->record analyze 7. Data Analysis Construct dose-response curve. Calculate IC₅₀ value. record->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Experimental Design with Mequitamium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitamium Iodide is a quaternary ammonium phenothiazine derivative that acts as a potent antagonist of both the platelet-activating factor (PAF) receptor and the histamine H1 receptor. This dual activity suggests its potential therapeutic application in a variety of inflammatory and allergic conditions, including asthma, allergic rhinitis, and thrombotic disorders. These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of this compound. The protocols provided are based on established models for assessing PAF and histamine-mediated pathologies.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of PAF and histamine to their respective receptors.

  • Platelet-Activating Factor (PAF) Receptor Antagonism: PAF is a potent phospholipid mediator involved in platelet aggregation, inflammation, and anaphylaxis. By blocking the PAF receptor, this compound can inhibit these processes.

  • Histamine H1 Receptor Antagonism: Histamine, a key mediator in allergic reactions, binds to H1 receptors to cause vasodilation, increased vascular permeability, and smooth muscle contraction. This compound's antagonism of the H1 receptor helps to mitigate these allergic symptoms.

Data Presentation

The following tables summarize quantitative data from in vivo studies with Mequitazine, the parent compound of this compound. This data can serve as a starting point for dose-range finding studies with this compound. It is crucial to perform dose-response studies for this compound to establish its specific potency and therapeutic window.

Table 1: In Vivo Efficacy of Mequitazine in a Rat Model of Passive Cutaneous Anaphylaxis (PCA)

Animal ModelAdministration RouteDose (mg/kg)EffectReference
RatOral (p.o.)2Dose-dependent inhibition of 48-hr PCA[1]
RatOral (p.o.)5Significant inhibition of 48-hr PCA[1]

Table 2: In Vivo Efficacy of Mequitazine in a Guinea Pig Model of Experimental Asthma

Animal ModelAdministration RouteDose (mg/kg)EffectReference
Guinea PigOral (p.o.)2Slight inhibition of antigen-induced asthma[1]
Guinea PigOral (p.o.)5Fair inhibition of antigen-induced and aerosolized antigen-induced asthma[1]

Table 3: Subacute Toxicity of Mequitazine in Beagle Dogs (14-week study)

Animal ModelAdministration RouteDose (mg/kg/day)Observed EffectsReference
Beagle DogOral (p.o.)1No significant adverse effects observed[2]
Beagle DogOral (p.o.)5Vomiting, mydriasis, loss of appetite (symptoms reduced after 1-2 weeks)[2]
Beagle DogOral (p.o.)25Transient decrease in body weight, somnolence, extrapyramidal reactions in one female[2]

Experimental Protocols

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of this compound to inhibit IgE-mediated allergic reactions in the skin.

Materials:

  • Male Wistar rats (200-250 g)

  • Anti-dinitrophenyl (DNP)-IgE antibody

  • DNP-human serum albumin (HSA) antigen

  • Evans blue dye

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Saline solution

  • Calipers or digital micrometer

Procedure:

  • Sensitization: Anesthetize the rats and shave the dorsal skin. Intradermally inject 50 µL of anti-DNP-IgE antibody solution into two marked sites on the back of each rat.

  • Drug Administration: 46 hours after sensitization, administer this compound or vehicle orally to the rats. A typical dose range to start with, based on Mequitazine data, would be 1-10 mg/kg.[1]

  • Antigen Challenge: 2 hours after drug administration (48 hours post-sensitization), intravenously inject a solution of DNP-HSA (e.g., 1 mg/mL) mixed with Evans blue dye (e.g., 0.5%) into the tail vein.

  • Evaluation: 30 minutes after the antigen challenge, euthanize the animals and carefully dissect the skin at the injection sites. Measure the diameter of the blue spot (extravasated dye) at each injection site. The area of the blue spot is proportional to the intensity of the anaphylactic reaction.

  • Data Analysis: Calculate the mean area of the blue spots for each treatment group. Determine the percentage inhibition of the PCA reaction by this compound compared to the vehicle control group.

Protocol 2: Experimental Asthma in Guinea Pigs

This model evaluates the effect of this compound on airway bronchoconstriction.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Ovalbumin (OVA) - sensitizing agent and antigen

  • Aluminum hydroxide (adjuvant)

  • This compound

  • Vehicle

  • Whole-body plethysmograph to measure airway resistance

Procedure:

  • Sensitization: Sensitize the guinea pigs by intraperitoneal injection of OVA (e.g., 100 µg) emulsified in aluminum hydroxide on days 0 and 7.

  • Drug Administration: On day 21, administer this compound or vehicle orally. Based on Mequitazine data, a starting dose of 5 mg/kg can be used.[1]

  • Antigen Challenge: 1 hour after drug administration, place the guinea pigs in a whole-body plethysmograph and expose them to an aerosol of OVA (e.g., 1% in saline) for a defined period (e.g., 5 minutes).

  • Measurement of Bronchoconstriction: Record airway resistance and dynamic compliance continuously before, during, and after the OVA challenge.

  • Data Analysis: Calculate the peak increase in airway resistance and the maximum decrease in dynamic compliance for each animal. Compare the mean responses between the this compound-treated group and the vehicle control group to determine the protective effect of the compound.

Protocol 3: In Vivo Platelet Aggregation Assay

This assay assesses the anti-platelet activity of this compound.

Materials:

  • Male rabbits or rats

  • Platelet-activating factor (PAF)

  • This compound

  • Vehicle

  • Anesthetic

  • Platelet aggregometer

  • Citrated saline

Procedure:

  • Animal Preparation: Anesthetize the animal and cannulate the carotid artery for blood collection and the jugular vein for drug and agonist administration.

  • Baseline Platelet Aggregation: Collect a baseline blood sample into a tube containing sodium citrate. Prepare platelet-rich plasma (PRP) by centrifugation. Measure baseline platelet aggregation in response to a submaximal concentration of PAF using a platelet aggregometer.

  • Drug Administration: Administer this compound or vehicle intravenously.

  • Post-treatment Platelet Aggregation: At various time points after drug administration (e.g., 15, 30, 60 minutes), collect blood samples and measure PAF-induced platelet aggregation in PRP.

  • Data Analysis: Calculate the percentage inhibition of platelet aggregation at each time point compared to the baseline measurement. This will provide information on the onset and duration of the anti-platelet effect of this compound.

Mandatory Visualizations

G cluster_PAF PAF Receptor Signaling PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor (GPCR) PAF->PAF_Receptor Mequitamium_Iodide_PAF This compound Mequitamium_Iodide_PAF->PAF_Receptor Inhibits Gq Gq Protein PAF_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Inflammation_PAF Inflammation Ca_Release->Inflammation_PAF PKC_Activation->Platelet_Aggregation PKC_Activation->Inflammation_PAF

Caption: this compound inhibits the PAF signaling pathway.

G cluster_Histamine Histamine H1 Receptor Signaling Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Mequitamium_Iodide_H1 This compound Mequitamium_Iodide_H1->H1_Receptor Inhibits Gq_H1 Gq Protein H1_Receptor->Gq_H1 PLC_H1 Phospholipase C Gq_H1->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_Release_H1 Ca²⁺ Release from ER IP3_H1->Ca_Release_H1 PKC_Activation_H1 PKC Activation DAG_H1->PKC_Activation_H1 Vasodilation Vasodilation Ca_Release_H1->Vasodilation Increased_Permeability Increased Vascular Permeability PKC_Activation_H1->Increased_Permeability

Caption: this compound blocks the Histamine H1 receptor pathway.

G cluster_workflow General In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Dose_Selection Dose Range Selection (based on literature/pilot studies) Animal_Model->Dose_Selection Drug_Admin This compound Administration (e.g., p.o., i.v.) Dose_Selection->Drug_Admin Challenge Induce Pathological Response (e.g., Allergen, PAF) Drug_Admin->Challenge Measurement Measure Physiological Readouts (e.g., Airway Resistance, Skin Reaction, Platelet Aggregation) Challenge->Measurement Data_Analysis Data Analysis and Statistical Evaluation Measurement->Data_Analysis

Caption: A generalized workflow for in vivo studies.

References

Application Notes and Protocols for Optimizing Mequitamium Iodide Concentration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitamium Iodide is a phenothiazine derivative with known antihistaminic, antimuscarinic, and platelet-activating factor (PAF) inhibitory activities.[1][2] Its potential applications in cell culture experiments are of growing interest due to its diverse biological effects. As a PAF inhibitor, this compound may influence inflammatory and immune responses, while its phenothiazine structure suggests possible cytotoxic effects on cancer cell lines, similar to other compounds in this class.[3][4][5]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture experiments. The protocols outlined below offer a systematic approach to assessing the impact of this compound on cell viability, proliferation, and apoptosis, enabling the selection of appropriate concentrations for downstream functional assays.

Data Presentation: Determining the Optimal Concentration of this compound

The initial step in utilizing this compound is to determine its cytotoxic and cytostatic effects on the cell line of interest. This is typically achieved by performing a dose-response analysis and calculating the half-maximal inhibitory concentration (IC50). The following tables provide a template for summarizing quantitative data from such experiments.

Table 1: Cell Viability (MTT Assay) of [Cell Line Name] Cells Treated with this compound for [Time, e.g., 48 hours]

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)[Value]100
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
[Concentration 5][Value][Value]
[Concentration 6][Value][Value]
[Concentration 7][Value][Value]
[Concentration 8][Value][Value]

Table 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining) of [Cell Line Name] Cells Treated with this compound for [Time, e.g., 48 hours]

This compound Concentration (µM)% Live Cells (Annexin V- / PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD)% Necrotic Cells (Annexin V- / PI+) (Mean ± SD)
0 (Vehicle Control)[Value][Value][Value][Value]
[Concentration 1][Value][Value][Value][Value]
[Concentration 2][Value][Value][Value][Value]
[Concentration 3][Value][Value][Value][Value]

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration of this compound.

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is designed to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • [Cell line of interest]

  • Complete cell culture medium

  • This compound (stock solution in DMSO or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. Based on studies with other phenothiazine derivatives, a starting range of 1 µM to 300 µM is recommended.[3][4]

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • [Cell line of interest]

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with various concentrations of this compound (determined from the MTT assay, e.g., concentrations around the IC50 value) for the desired duration.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin or a gentle cell scraper.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Visualizations

The following diagrams illustrate the proposed experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Select Cell Line seed_cells Seed Cells in 96-well and 6-well plates start->seed_cells prepare_mi Prepare this compound Dilutions treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_mi->treat_cells mtt_assay Protocol 1: MTT Assay (Cell Viability) treat_cells->mtt_assay annexin_assay Protocol 2: Annexin V/PI Staining (Apoptosis) treat_cells->annexin_assay analyze_mtt Measure Absorbance Calculate % Viability mtt_assay->analyze_mtt analyze_flow Flow Cytometry Analysis Quantify Apoptosis annexin_assay->analyze_flow determine_ic50 Determine IC50 analyze_mtt->determine_ic50 optimize_conc Select Optimal Concentration(s) for Functional Assays analyze_flow->optimize_conc determine_ic50->optimize_conc

Caption: Experimental workflow for optimizing this compound concentration.

paf_signaling MI This compound PAFR PAF Receptor (PAFR) MI->PAFR Inhibition PAF Platelet-Activating Factor (PAF) PAF->PAFR Activation G_protein G-protein Activation PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Proliferation) Ca_PKC->Downstream

Caption: Simplified PAF signaling pathway and the inhibitory action of this compound.

References

Mequitamium Iodide: Application Notes and Protocols for Bronchoconstriction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitamium Iodide, also known as LG 30435, is a quaternary phenothiazine derivative that exhibits potent antihistaminic and antimuscarinic properties. Its dual mechanism of action makes it a compound of significant interest in the study of bronchoconstriction and the development of potential therapeutics for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document provides detailed application notes and experimental protocols for utilizing this compound in bronchoconstriction research.

This compound has been shown to effectively inhibit bronchoconstriction induced by various mediators, including histamine, acetylcholine, and platelet-activating factor (PAF). Its activity is attributed to its high affinity for histamine H1 and muscarinic acetylcholine receptors.

Mechanism of Action

This compound primarily functions as a competitive antagonist at:

  • Muscarinic Acetylcholine Receptors: It blocks the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that mediates bronchoconstriction.

  • Histamine H1 Receptors: It counteracts the effects of histamine, a potent bronchoconstrictor released during allergic and inflammatory responses.

Additionally, this compound has been observed to inhibit platelet-activating factor (PAF)-induced responses, suggesting a broader anti-inflammatory and anti-bronchoconstrictive profile. However, its anti-PAF effects appear to be mediated by interference with secondary mechanisms rather than direct receptor antagonism[1].

Quantitative Data Summary

The following tables summarize the binding affinities and in vivo efficacy of this compound (LG 30435) from preclinical studies.

Table 1: Receptor Binding Affinity of this compound

ReceptorTissue SourceKi (nM)Reference
Histamine H1Rat brain membranes9
Muscarinic AcetylcholineVarious tissue homogenates12-77
Platelet-Activating Factor (PAF)-1,000 - 10,000 (µM)

Table 2: In Vivo Efficacy of this compound (LG 30435) against PAF-Induced Bronchoconstriction in Guinea Pigs

Administration RouteParameterValueReference
IntravenousED500.28 µmol/kg

Table 3: In Vitro Efficacy of this compound (LG 30435) against PAF-Induced Platelet Aggregation

AssayParameterValueReference
Rabbit Platelet Rich PlasmaIC5066 µM

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in bronchoconstriction and a general workflow for evaluating the efficacy of this compound.

Bronchoconstriction Signaling Pathway cluster_agonists Bronchoconstrictor Agonists cluster_receptors Receptors cluster_downstream Downstream Signaling Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor PAF PAF PAF Receptor PAF Receptor PAF->PAF Receptor Gq/11 Activation Gq/11 Activation Muscarinic Receptor->Gq/11 Activation H1 Receptor->Gq/11 Activation PAF Receptor->Gq/11 Activation PLC Activation PLC Activation Gq/11 Activation->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Ca2+ Release Ca2+ Release IP3 & DAG Production->Ca2+ Release Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction This compound This compound This compound->Muscarinic Receptor This compound->H1 Receptor

Mechanism of this compound Action.

Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies Isolated Trachea Assay Isolated Trachea Assay In Vitro Studies->Isolated Trachea Assay Airway Smooth Muscle Cell Culture Airway Smooth Muscle Cell Culture In Vitro Studies->Airway Smooth Muscle Cell Culture Animal Model of Bronchoconstriction Animal Model of Bronchoconstriction In Vivo Studies->Animal Model of Bronchoconstriction Data Analysis Data Analysis Conclusion Conclusion Data Analysis->Conclusion Isolated Trachea Assay->Data Analysis Airway Smooth Muscle Cell Culture->Data Analysis Measurement of Airway Resistance Measurement of Airway Resistance Animal Model of Bronchoconstriction->Measurement of Airway Resistance Measurement of Airway Resistance->Data Analysis

General Experimental Workflow.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Bronchoconstriction in Isolated Guinea Pig Trachea

This protocol is adapted from standard organ bath techniques used to assess the relaxant and anti-bronchoconstrictor effects of compounds on airway smooth muscle.

Materials:

  • Male Hartley guinea pigs (250-700 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)

  • This compound (LG 30435) stock solution

  • Bronchoconstrictor agents (e.g., Histamine, Acetylcholine, PAF)

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig by a humane method (e.g., cervical dislocation followed by exsanguination).

    • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

    • Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration:

    • Apply an initial resting tension of 1.0-1.5 g to each tracheal ring.

    • Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Induction of Contraction and Assessment of this compound:

    • Induce a sustained contraction by adding a bronchoconstrictor agent (e.g., histamine at 10-5 M or acetylcholine at 10-6 M) to the organ bath.

    • Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 10-9 to 10-5 M).

    • Record the relaxation response at each concentration.

    • To assess the inhibitory effect, pre-incubate the tracheal rings with this compound for a set period (e.g., 20-30 minutes) before adding the bronchoconstrictor agonist. Construct a cumulative concentration-response curve for the agonist in the presence and absence of this compound.

  • Data Analysis:

    • Express relaxation as a percentage of the pre-contracted tone.

    • Calculate the IC50 (concentration causing 50% inhibition of the maximal contraction) for this compound.

    • For inhibitory studies, calculate the pA2 value to determine the antagonist potency.

Protocol 2: In Vivo Inhibition of PAF-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This protocol details the in vivo assessment of this compound's protective effect against a bronchoconstrictor challenge.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Tracheal cannula and ventilator

  • Femoral vein and carotid artery catheters

  • Pressure transducer to measure intratracheal pressure

  • Platelet-Activating Factor (PAF) solution for intravenous injection

  • This compound (LG 30435) solution for intravenous administration

  • Saline solution

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic.

    • Perform a tracheotomy and insert a cannula connected to a small animal ventilator.

    • Cannulate the femoral vein for drug administration and the carotid artery for blood pressure monitoring (optional).

    • Administer a neuromuscular blocking agent (e.g., gallamine) to prevent spontaneous breathing.

    • Monitor intratracheal pressure as an index of bronchoconstriction.

  • Experimental Protocol:

    • Allow the animal to stabilize after surgery.

    • Administer a bolus intravenous injection of PAF (e.g., 100 ng/kg) to induce a bronchoconstrictor response, which will be observed as an increase in intratracheal pressure.

    • After the response has returned to baseline, administer a single intravenous dose of this compound.

    • After a set pre-treatment time (e.g., 5-10 minutes), re-challenge the animal with the same dose of PAF.

    • Repeat this procedure with increasing doses of this compound to establish a dose-response relationship. A control group should receive saline instead of this compound.

  • Data Analysis:

    • Measure the peak increase in intratracheal pressure for each PAF challenge.

    • Calculate the percentage inhibition of the PAF-induced bronchoconstriction for each dose of this compound.

    • Determine the ED50 (the dose of this compound that causes a 50% inhibition of the control PAF response).

Protocol 3: Airway Smooth Muscle Cell Contraction Assay (General Protocol)

This protocol provides a general framework for assessing the effect of this compound on the contraction of cultured airway smooth muscle (ASM) cells.

Materials:

  • Primary human or animal airway smooth muscle cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Collagen solution (e.g., Type I rat tail collagen)

  • 24-well culture plates

  • Bronchoconstrictor agent (e.g., Acetylcholine or Histamine)

  • This compound

  • Image analysis software

Procedure:

  • Cell Culture and Gel Preparation:

    • Culture ASM cells to 80-90% confluency.

    • Prepare a collagen gel solution containing ASM cells (e.g., 1.5 x 105 cells/mL).

    • Pipette the cell-collagen suspension into 24-well plates and allow it to polymerize.

  • Contraction Assay:

    • After polymerization, gently detach the gels from the well surface.

    • Replace the medium with serum-free medium and incubate for 24 hours to induce quiescence.

    • To assess the inhibitory effect of this compound, pre-incubate the gels with varying concentrations of the compound for 30 minutes.

    • Induce contraction by adding a bronchoconstrictor agonist to the medium.

    • Capture images of the gels at regular time intervals (e.g., 0, 15, 30, 60 minutes).

  • Data Analysis:

    • Use image analysis software to measure the area of the collagen gel at each time point.

    • Calculate the percentage decrease in gel area as an index of cell contraction.

    • Compare the contraction in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the mechanisms of bronchoconstriction. Its dual antagonism of muscarinic and histaminic pathways provides a multi-faceted approach to inhibiting airway smooth muscle contraction. The protocols outlined in this document offer a starting point for researchers to explore the potential of this compound in both in vitro and in vivo models of obstructive airway disease. Careful dose-response studies are crucial to fully characterize its efficacy and potency.

References

Troubleshooting & Optimization

Technical Support Center: Mequitamium Iodide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mequitamium Iodide in cell-based assays. Our goal is to help you identify and address sources of experimental variability to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Section 1: Reagent Handling and Preparation

Q1: My this compound powder/solution appears discolored (e.g., purplish or yellow). Is it still usable? A1: Discoloration, particularly a purplish tinge, may indicate degradation of the iodide component into iodine, often due to light exposure.[1] this compound is known to be light and moisture sensitive. For best results and to minimize variability, it is strongly recommended to use a fresh, properly stored stock. Always store this compound protected from light in a cool, dry place.[2] Short-term storage at 0-4°C and long-term storage at -20°C is advisable.[2]

Q2: What is the best solvent for this compound and how should I prepare stock solutions? A2: this compound is soluble in DMSO.[2] Prepare high-concentration stock solutions in anhydrous DMSO. To avoid degradation from moisture, use sealed tubes and consider aliquoting the stock solution for single use to prevent repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use, ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for your cells (typically <0.5%).

Q3: How stable is this compound in cell culture medium? A3: The stability of compounds in culture medium can vary. Since this compound is moisture-sensitive, its stability in aqueous media at 37°C may be limited. It is best practice to add the compound to the cells immediately after dilution in the final medium. For long-term experiments, consider replacing the medium with freshly prepared this compound solution at appropriate intervals.

Section 2: Experimental Design and Controls

Q4: What is the mechanism of action for this compound and how does that influence my assay design? A4: this compound is a multi-target compound. It is known primarily as a platelet-activating factor (PAF) inhibitor, but it also exhibits potent antihistamine (H1) and antimuscarinic (M1, M2, M3) activity.[3][4][5] This is critical for assay design. You must use a cell line that endogenously expresses the target receptor of interest (e.g., a specific muscarinic receptor subtype). Variability can arise if your cell line expresses multiple targets that could produce confounding signals.

Q5: How do I choose an appropriate cell line for my this compound experiment? A5: The choice of cell line is crucial.[6]

  • Target Expression: Confirm that your chosen cell line expresses the receptor of interest (e.g., PAF, histamine, or muscarinic receptors) at sufficient levels for a measurable response.

  • Healthy Cells: Always use healthy, viable cells that are in the logarithmic growth phase.[6] Avoid using cells that have been passaged too many times or have become over-confluent, as this can alter their physiological responses.[6]

  • Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly impact experimental outcomes.[7]

Q6: What controls are essential for a this compound cell-based assay? A6: Including proper controls is fundamental to interpreting your data correctly.[6]

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the this compound treatment. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to any treatment.

  • Positive Control: A known agonist or antagonist for the receptor you are studying. This ensures the assay system is responding as expected.

  • Negative Control: A compound known to be inactive on your target.

Section 3: Troubleshooting Assay Variability

Q7: I'm observing high well-to-well variability or an "edge effect" in my microplates. What could be the cause? A7: This is a common issue in cell-based assays.[7][8]

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[6] Ensure pipettes are calibrated, use fresh tips for each condition, and mix cell suspensions gently but thoroughly before plating to ensure a uniform cell distribution.

  • Evaporation: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Temperature and CO₂ Gradients: Ensure even temperature and gas distribution in your incubator. Allow plates to equilibrate to room temperature before adding reagents to avoid temperature gradients across the plate.

  • Cell Seeding: Uneven cell distribution during seeding can lead to significant variability. Ensure a single-cell suspension and use a consistent plating technique.[7]

Q8: My assay signal is very low or there is no difference between my treated and control groups. What should I do? A8: Low signal can stem from multiple factors.

  • Incorrect Reagent Concentration: Optimize the concentration of this compound. Create a dose-response curve to identify the optimal concentration range (see Table 2).

  • Cell Density: The number of cells seeded per well may be too low. Optimize cell seeding density to ensure the signal is within the linear range of the assay.[6]

  • Incubation Time: The incubation time with this compound may be too short or too long. Perform a time-course experiment to determine the optimal endpoint.

  • Reader Settings: For fluorescence or luminescence assays, ensure the gain settings on your plate reader are optimized to maximize the signal-to-noise ratio without saturating the detector.[9] Adjusting the focal height to the cell layer can also improve sensitivity.[9]

Quantitative Data Management

To minimize variability, it is essential to optimize and standardize key assay parameters. Use structured tables to record and analyze optimization experiments.

Table 1: Cell Seeding Density Optimization

Seeding Density (Cells/well) Vehicle Control Signal (RFU) Standard Deviation Signal-to-Background Ratio Cell Health (Visual)
2,500 150 25 1.5 Sub-confluent
5,000 450 40 4.5 ~50% confluent
10,000 1200 95 12.0 ~80% confluent (Optimal)
20,000 2100 350 10.5 Over-confluent
40,000 1850 410 8.0 Stressed/Dying

RFU: Relative Fluorescence Units. This table illustrates how to identify the optimal cell number that provides a robust signal without compromising cell health.

Table 2: this compound Dose-Response Optimization

This compound (µM) Average Response (% Inhibition) Standard Deviation n
0 (Vehicle) 0 4.5 4
0.01 8.2 5.1 4
0.1 25.6 6.2 4
1 48.9 5.5 4
10 85.3 7.1 4
100 92.1 6.8 4

This table helps determine the EC50 or IC50 of the compound and identifies the linear range of the assay response.

Visual Troubleshooting and Workflows

Diagrams can help visualize complex processes and troubleshooting logic.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions_reagent Reagent Solutions cluster_solutions_cells Cell Solutions cluster_solutions_assay Assay Solutions cluster_solutions_instrument Instrument Solutions start High Variability in Results reagent Reagent Issues start->reagent cells Cell Health & Handling start->cells assay Assay Protocol start->assay instrument Instrument/Reader start->instrument sol_reagent1 Check storage conditions (light/moisture sensitive) reagent->sol_reagent1 sol_reagent2 Prepare fresh stock solution reagent->sol_reagent2 sol_reagent3 Verify final solvent concentration reagent->sol_reagent3 sol_cells1 Test for mycoplasma cells->sol_cells1 sol_cells2 Use lower passage number cells->sol_cells2 sol_cells3 Optimize cell seeding density cells->sol_cells3 sol_cells4 Ensure uniform cell suspension cells->sol_cells4 sol_assay1 Calibrate pipettes assay->sol_assay1 sol_assay2 Use reverse pipetting assay->sol_assay2 sol_assay3 Mitigate edge effects (use outer wells for PBS) assay->sol_assay3 sol_assay4 Optimize incubation times assay->sol_assay4 sol_instrument1 Optimize gain settings instrument->sol_instrument1 sol_instrument2 Adjust focal height instrument->sol_instrument2 sol_instrument3 Use appropriate plate type (e.g., black plates for fluorescence) instrument->sol_instrument3

Caption: A troubleshooting flowchart for diagnosing sources of variability.

SignalingPathway cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular receptor Muscarinic Receptor (e.g., M3) g_protein Gq Protein receptor->g_protein Activates ach Acetylcholine (Agonist) ach->receptor Binds & Activates meq This compound (Antagonist) meq->receptor Binds & Blocks plc PLC g_protein->plc ip3_dag IP3 + DAG plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release response Cellular Response ca_release->response

Caption: Antagonistic action of this compound on a Gq-coupled receptor.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Propidium Iodide (PI)

This protocol outlines a method to assess cell death induced by this compound using Propidium Iodide, a fluorescent dye that only enters cells with compromised membranes.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cell line and culture medium

  • Black, clear-bottom 96-well microplates suitable for cell culture and fluorescence reading[7]

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Hoechst 33342 stock solution (for total cell staining)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest healthy, log-phase cells and perform a cell count. b. Dilute the cell suspension to the optimized seeding density (determined as in Table 1) in pre-warmed culture medium. c. Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells. d. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. Prepare a 2X vehicle control (medium with the highest equivalent DMSO concentration). b. Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. This brings the final volume to 200 µL and the compound concentration to 1X. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Staining and Imaging: a. Prepare a staining solution containing Propidium Iodide (final concentration 1-5 µg/mL) and Hoechst 33342 (final concentration ~20 µM) in PBS.[10] b. Add a small volume (e.g., 10-20 µL) of the staining solution directly to each well. c. Incubate for 15-30 minutes at room temperature, protected from light. d. Image the plate using an automated fluorescence microscope or high-content imager. Use appropriate filter sets for Hoechst (Ex/Em: ~350/461 nm) and PI (Ex/Em: ~535/617 nm).

  • Data Analysis: a. Use image analysis software to count the number of Hoechst-stained nuclei (total cells) and PI-stained nuclei (dead cells). b. Calculate the percentage of dead cells for each condition: (% Dead Cells) = (PI-positive count / Hoechst-positive count) * 100. c. Normalize the results to the vehicle control and plot the dose-response curve.

ExperimentalWorkflow start Start: Healthy Cells in Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (for attachment) seed->incubate1 treat 3. Treat with this compound (Dose-Response) incubate1->treat incubate2 4. Incubate for Treatment Period (e.g., 48h) treat->incubate2 stain 5. Add PI / Hoechst Stain incubate2->stain incubate3 6. Incubate 15-30 min stain->incubate3 image 7. Image Plate (Fluorescence Microscope) incubate3->image analyze 8. Analyze Images (Count Live/Dead Cells) image->analyze end End: Dose-Response Curve analyze->end

Caption: Workflow for a cell viability assay using Propidium Iodide.

References

Mequitamium Iodide Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for identifying potential off-target effects of Mequitamium Iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium phenothiazine derivative. Its primary therapeutic effect is as a potent histamine H1 receptor antagonist (antihistamine). It is also known to possess significant antimuscarinic properties.

Q2: What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is its high-affinity binding to muscarinic acetylcholine receptors.[1] Studies have shown that it binds to these receptors with affinities comparable to its binding to the histamine H1 receptor. Additionally, lower affinity interactions have been observed with serotonin 5-HT2 receptors, platelet-activating factor (PAF) receptors, verapamil binding sites, and beta-adrenergic receptors.[1] As a phenothiazine, there is also a potential for interaction with dopaminergic and other adrenergic receptors.

Q3: Why is it important to investigate the off-target effects of this compound?

Identifying off-target effects is a critical step in drug development for several reasons:

  • Predicting Adverse Drug Reactions: Off-target interactions are a common cause of unexpected side effects. For instance, antimuscarinic activity can lead to dry mouth, blurred vision, and constipation.

  • Understanding Polypharmacology: A drug's interaction with multiple targets can sometimes be beneficial, leading to a broader therapeutic window. Understanding these interactions is key to harnessing them.

  • Ensuring Target Selectivity: For research applications, understanding the selectivity of a compound is crucial for interpreting experimental results accurately.

  • Cardiac Safety: Many compounds, including some antihistamines and phenothiazines, have been shown to interact with cardiac ion channels, such as the hERG channel, which can lead to serious cardiovascular adverse events.

Quantitative Data Summary

The following table summarizes the known binding affinities of this compound for its primary target and various off-targets.

TargetLigandTissue/SystemKi (nM)Reference
Histamine H1 Receptor[3H]pyrilamineRat Brain Membranes9[1]
Muscarinic Acetylcholine Receptors[3H]QNBVarious Tissue Homogenates12-77[1]
Serotonin 5-HT2 Receptor--1,000 - 10,000[1]
Platelet-Activating Factor (PAF) Receptor--1,000 - 10,000[1]
Verapamil Binding Sites--1,000 - 10,000[1]
Beta-Adrenergic Receptors--1,000 - 10,000[1]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The following diagrams illustrate the primary signaling pathway of the Histamine H1 receptor and a common pathway for muscarinic receptors, a key off-target of this compound.

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

G Acetylcholine Acetylcholine M1_M3_M5_R M1, M3, M5 Receptors (GPCR) Acetylcholine->M1_M3_M5_R Binds Gq_11 Gq/11 M1_M3_M5_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled Muscarinic Receptor Signaling.

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to assess the on- and off-target effects of this compound, along with troubleshooting guides.

Radioligand Binding Assay for Histamine H1 and Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for histamine H1 and muscarinic receptors.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Prepare cell membranes expressing the receptor of interest (H1 or Muscarinic) Radioligand_Prep 2. Prepare radioligand solution (e.g., [³H]pyrilamine for H1, [³H]QNB for muscarinic) Compound_Prep 3. Prepare serial dilutions of this compound Incubation 4. Incubate membranes, radioligand, and this compound (or vehicle) at room temperature Filtration 5. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand Incubation->Filtration Washing 6. Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Scintillation 7. Place filters in scintillation vials with scintillation cocktail Washing->Scintillation Counting 8. Quantify radioactivity using a scintillation counter Scintillation->Counting Analysis 9. Analyze data to determine IC₅₀ and calculate Kᵢ Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cultured cells known to express the target receptor in an appropriate ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of radioligand (typically at or below its Kd value).

      • Increasing concentrations of this compound (the competitor).

      • For determining non-specific binding, use a high concentration of a known saturating unlabeled ligand for the target receptor.

      • Initiate the binding reaction by adding the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Transfer the filters to scintillation vials and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide: Radioligand Binding Assay

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand is too hydrophobic.Try a different radioligand if available. Increase the number of washes. Include a low concentration of a detergent (e.g., 0.01% Tween-20) in the wash buffer.
Insufficient washing.Increase the number and/or volume of washes. Ensure the wash buffer is ice-cold.
Filter binding of the radioligand.Pre-soak the filters in a solution of 0.5% polyethyleneimine (PEI).
Low Specific Binding Signal Low receptor expression in the membrane preparation.Use a cell line with higher receptor expression. Increase the amount of membrane protein per well.
Inactive radioligand.Check the age and storage conditions of the radioligand. Purchase a fresh batch.
Incorrect assay conditions (pH, ionic strength).Optimize the assay buffer composition.
Poor Reproducibility Inconsistent pipetting.Use calibrated pipettes and practice consistent technique.
Incomplete mixing of reagents.Gently vortex or triturate each reagent before adding to the plate.
Variation in incubation time.Ensure all wells are incubated for the same duration.
Functional Assay: Calcium Flux for H1 and Gq-coupled Muscarinic Receptors

This protocol measures the functional activity of this compound as an antagonist at Gq-coupled receptors like the histamine H1 and M1/M3/M5 muscarinic receptors by monitoring changes in intracellular calcium levels.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture cells expressing the receptor of interest in a 96-well plate Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Compound_Prep 3. Prepare serial dilutions of this compound Pre_incubation 4. Pre-incubate cells with This compound (or vehicle) Agonist_Addition 5. Add a known agonist for the receptor (e.g., histamine for H1, acetylcholine for muscarinic) Pre_incubation->Agonist_Addition Fluorescence_Reading 6. Measure the change in fluorescence over time using a plate reader Agonist_Addition->Fluorescence_Reading Data_Analysis 7. Analyze the fluorescence data to determine the inhibitory effect of this compound Fluorescence_Reading->Data_Analysis IC50_Calculation 8. Calculate the IC₅₀ value for the antagonist activity Data_Analysis->IC50_Calculation

Caption: Calcium Flux Functional Assay Workflow.

Detailed Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Add varying concentrations of this compound (or vehicle for control) to the wells and pre-incubate for a specified time.

    • Place the plate in a fluorescence plate reader.

    • Initiate the reading and, after establishing a baseline, inject a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Continue to measure the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist.

    • Plot the normalized response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide: Calcium Flux Assay

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence Incomplete removal of extracellular dye.Increase the number of wash steps after dye loading.
Cell death or membrane leakage.Ensure cells are healthy and not overgrown. Use a lower concentration of dye.
Low Signal-to-Noise Ratio Low receptor expression.Use a cell line with higher receptor expression or optimize transfection efficiency.
Suboptimal agonist concentration.Perform an agonist dose-response curve to determine the optimal concentration (e.g., EC80) for the antagonist assay.
Dye quenching by the compound.Test for compound autofluorescence or quenching in a cell-free system.
Variable Response Across Wells Uneven cell seeding.Ensure a single-cell suspension before plating and use proper plating techniques.
"Edge effects" in the plate.Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Inconsistent dye loading.Ensure consistent incubation times and temperatures for dye loading.
Cardiac Safety: hERG Patch-Clamp Assay

This protocol is a crucial component of safety pharmacology to assess the potential of this compound to inhibit the hERG potassium channel, a key factor in cardiac repolarization.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Analysis Cell_Prep 1. Culture cells stably expressing the hERG channel Solution_Prep 2. Prepare intracellular and extracellular recording solutions Compound_Prep 3. Prepare serial dilutions of this compound Patching 4. Establish a whole-cell patch-clamp configuration on a single cell Baseline_Recording 5. Record baseline hERG currents using a specific voltage protocol Patching->Baseline_Recording Compound_Application 6. Perfuse the cell with increasing concentrations of This compound Baseline_Recording->Compound_Application Current_Recording 7. Record hERG currents at each compound concentration Compound_Application->Current_Recording Data_Analysis 8. Measure the peak tail current at each concentration Current_Recording->Data_Analysis IC50_Calculation 9. Plot the percentage of current inhibition versus concentration to determine the IC₅₀ Data_Analysis->IC50_Calculation

Caption: hERG Patch-Clamp Assay Workflow.

Detailed Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).

    • Plate the cells at a suitable density for patch-clamp experiments.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

    • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.

    • Establish a gigaohm seal and then a whole-cell configuration on a single, healthy cell.

    • Apply a specific voltage-clamp protocol to elicit and measure hERG currents. A typical protocol involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the deactivating tail current.

    • Record stable baseline currents in the vehicle-containing extracellular solution.

    • Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the amplitude of the peak tail current at the end of the repolarizing step for each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Troubleshooting Guide: hERG Patch-Clamp Assay

IssuePossible Cause(s)Suggested Solution(s)
Unstable Seal or Whole-Cell Configuration Poor cell health.Use cells from a fresh passage and ensure optimal culture conditions.
Debris in the recording solutions.Filter all solutions before use.
Vibration.Use an anti-vibration table for the patch-clamp setup.
Current Rundown (decreasing current over time) A common issue with hERG channels.Perform experiments quickly after establishing the whole-cell configuration. Use a perforated patch-clamp technique to maintain the intracellular environment.
Instability of the recording.Monitor access resistance and membrane resistance throughout the experiment.
Compound Precipitation Poor solubility of the compound in the recording solution.Check the solubility of this compound in the extracellular solution. Use a suitable solvent (e.g., DMSO) at a low final concentration (typically <0.1%).
Inconsistent IC50 Values Variation in experimental conditions (temperature, voltage protocol).Maintain a consistent temperature (e.g., 37°C) and use a standardized voltage protocol.
Slow onset of block.Ensure sufficient perfusion time at each compound concentration to reach steady-state inhibition.

References

Technical Support Center: Quantification of Mequitamium Iodide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of Mequitamium Iodide quantification in biological samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The most common and robust analytical technique for quantifying this compound, a quaternary ammonium compound (QAC), in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from complex biological matrix components.[3][4][5] While High-Performance Liquid Chromatography (HPLC) with UV detection can be used, it may lack the required sensitivity and specificity for low concentrations in biological samples.[6][7][8]

Q2: What are the main challenges associated with the analysis of this compound?

A2: As a quaternary ammonium compound, this compound presents several analytical challenges:

  • Poor Retention in Reversed-Phase Chromatography: Due to its permanent positive charge and high polarity, this compound shows little to no retention on traditional C18 columns.[1]

  • Matrix Effects: Biological samples like plasma or urine contain numerous endogenous components that can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1]

  • Adsorption: QACs are known to adsorb to various surfaces, including glassware and plasticware, which can lead to significant analyte loss during sample preparation.[2]

  • Carryover: The "stickiness" of QACs can also lead to carryover in the LC system, where the analyte from one injection appears in subsequent blank injections.

Q3: How can I improve the chromatographic retention of this compound?

A3: To improve the retention of polar, permanently charged compounds like this compound, consider the following approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating polar compounds.[1] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with this compound, which enhances its retention on a reversed-phase column. However, these reagents can cause significant ion suppression in MS detection and contaminate the system.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism that can be effective for QACs.[7]

Q4: What sample preparation techniques are recommended for this compound?

A4: The choice of sample preparation is critical for removing matrix interferences and concentrating the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While effective for initial cleanup, it may not remove all matrix components.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can be used to concentrate the analyte.[2] Mixed-mode or polymeric SPE cartridges are often preferred for QACs to achieve better recovery.[2]

  • Liquid-Liquid Extraction (LLE): LLE can also be used, but optimizing the solvent system for a highly polar compound like this compound can be challenging.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
No or Low Analyte Signal 1. Analyte Degradation: this compound may be unstable under certain pH or temperature conditions. 2. Poor Extraction Recovery: The chosen sample preparation method may not be efficient.[9] 3. Ion Suppression: Co-eluting matrix components are suppressing the analyte signal in the MS source.[1] 4. Incorrect MS/MS Transition: The precursor and product ions selected for monitoring are not optimal.1. Investigate analyte stability at different pH and temperature conditions. Store samples appropriately, typically at -80°C. 2. Optimize the SPE or LLE protocol. Consider using a different sorbent or solvent system. Evaluate recovery using spiked samples.[2] 3. Improve sample cleanup. Dilute the sample extract. Adjust chromatography to separate the analyte from interfering peaks. 4. Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions and collision energy.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. 2. Column Overload: The amount of analyte injected is too high for the column capacity. 3. Inappropriate Mobile Phase: The mobile phase pH or composition is not suitable for the analyte or column. 4. Column Degradation: The column has reached the end of its lifespan.1. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites. Use a column with low silanol activity.[7] 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to ensure consistent ionization of the analyte. Optimize the organic solvent percentage. 4. Replace the column with a new one of the same type.
High Signal in Blank Injections (Carryover) 1. Adsorption to Injector Components: The analyte is adsorbing to the needle, loop, or rotor seal of the autosampler.[2] 2. Contamination of LC System: The column or tubing is contaminated. 3. Insufficient Needle Wash: The needle wash solution is not effective at removing the analyte.1. Use an autosampler with a robust wash procedure. 2. Flush the entire LC system with a strong organic solvent. If the problem persists, replace the column and any contaminated tubing. 3. Optimize the needle wash solution. A high percentage of organic solvent with an acid or base additive may be necessary.
Inconsistent Results (Poor Precision and Accuracy) 1. Inconsistent Sample Preparation: Variability in the extraction procedure between samples. 2. Matrix Effects Variation: Different lots of biological matrix have varying levels of interfering components. 3. Instrument Instability: Fluctuations in the LC pump pressure or MS source conditions.1. Use an automated liquid handler for sample preparation to improve consistency. Ensure thorough mixing at each step. 2. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. 3. Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run.

Experimental Protocols

Proposed LC-MS/MS Method for this compound in Human Plasma

This protocol is a starting point and should be optimized and validated for your specific application.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX)

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Equilibration: 1 mL 2% Formic Acid in Water.

  • Sample Loading: Mix 100 µL of plasma with 10 µL of internal standard (e.g., Mequitamium-d3) and 200 µL of 2% Formic Acid in Water. Vortex and load onto the SPE cartridge.

  • Washing: 1 mL 2% Formic Acid in Water, followed by 1 mL Methanol.

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system capable of binary gradient.

  • Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Mequitamium: To be determined by direct infusion (e.g., Precursor m/z -> Product m/z)

    • Mequitamium-d3 (IS): To be determined by direct infusion.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following table presents hypothetical but typical performance characteristics for a validated LC-MS/MS method for a quaternary ammonium compound like this compound in a biological matrix.

ParameterAcceptance CriteriaExpected Performance
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Accuracy within ±20%, Precision <20%0.1 ng/mL
Upper Limit of Quantification (ULOQ) Accuracy within ±15%, Precision <15%100 ng/mL
Calibration Curve Range r² ≥ 0.990.1 - 100 ng/mL
Intra-day Accuracy (% bias) ±15% (±20% at LLOQ)-5% to +8%
Intra-day Precision (%RSD) ≤15% (≤20% at LLOQ)< 10%
Inter-day Accuracy (% bias) ±15% (±20% at LLOQ)-7% to +6%
Inter-day Precision (%RSD) ≤15% (≤20% at LLOQ)< 12%
Matrix Effect CV of IS-normalized matrix factor ≤15%< 15%
Recovery Consistent, precise, and reproducible85-95%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is acid Add 2% Formic Acid is->acid vortex1 Vortex acid->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute Analyte spe->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject lc HILIC Chromatography inject->lc ms Tandem Mass Spectrometry (ESI+) lc->ms data Data Acquisition & Processing ms->data troubleshooting_workflow start Analytical Issue Encountered q1 Is there low or no signal? start->q1 a1_yes Check Recovery & Ion Suppression q1->a1_yes Yes q2 Is there high carryover? q1->q2 No end Issue Resolved a1_yes->end a2_yes Optimize Autosampler Wash q2->a2_yes Yes q3 Is peak shape poor? q2->q3 No a2_yes->end a3_yes Adjust Mobile Phase / Change Column q3->a3_yes Yes q3->end No a3_yes->end

References

Validation & Comparative

A Comparative Analysis of Mequitamium Iodide and Tiotropium on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the pharmacological properties of Mequitamium Iodide and tiotropium, with a specific focus on their effects on airway smooth muscle. This document is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics.

Introduction

Chronic obstructive pulmonary disease (COPD) and asthma are characterized by airflow limitation, which is largely attributable to the contraction of airway smooth muscle. Muscarinic receptor antagonists are a cornerstone of therapy for these conditions, acting to block the bronchoconstrictor effects of acetylcholine. This guide compares two such agents: this compound, a phenothiazine derivative with both antimuscarinic and antihistaminic properties, and tiotropium, a long-acting muscarinic antagonist (LAMA) widely used in clinical practice.

Mechanism of Action

This compound

This compound is a quaternary ammonium phenothiazine that acts as a competitive antagonist at both muscarinic acetylcholine receptors and histamine H1 receptors.[1] Its therapeutic effect in airway diseases is believed to stem from this dual antagonism, addressing both cholinergic and histaminic pathways of bronchoconstriction. In vitro binding studies have shown that this compound binds with high affinity to muscarinic receptors in various tissues, though without clear selectivity for any of the known subtypes (M1-M5).[1] Concurrently, it exhibits high-affinity binding to histamine H1 receptors.[1]

Tiotropium

Tiotropium is a long-acting muscarinic antagonist that demonstrates a high affinity for all muscarinic receptor subtypes (M1-M5).[2][3][4][5] Its primary mechanism of action in the airways is the inhibition of M3 muscarinic receptors located on smooth muscle cells, leading to bronchodilation.[2][3][4] A key pharmacological feature of tiotropium is its kinetic selectivity. It dissociates very slowly from M1 and M3 receptors, which contributes to its prolonged duration of action of over 24 hours, allowing for once-daily dosing.[4][5] In contrast, it dissociates more rapidly from M2 receptors, which are presynaptic autoreceptors that inhibit acetylcholine release.[5]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and tiotropium. A direct comparison of in vitro functional potency (e.g., pA2 or IC50 values) on airway smooth muscle is challenging due to the lack of head-to-head studies in the published literature.

Table 1: Receptor Binding Affinity (Ki in nM)

CompoundMuscarinic Receptors (Subtype Non-selective)Histamine H1 Receptor
This compound 12-77[1]9[1]
Tiotropium High affinity for M1, M2, and M3 subtypes*Not Applicable

Table 2: Functional Activity on Airway Smooth Muscle

CompoundEffectSpecies/ModelQuantitative Data
This compound Antagonism of histamine-induced bronchoconstrictionIn vitroThe (+)-(S)-enantiomer is 10-fold more potent than the (-)-(R)-enantiomer as a histamine antagonist.[6]
Antimuscarinic activityIn vitroThe two enantiomers show the same antimuscarinic activity.[6]
Tiotropium Inhibition of cholinergic nerve-induced contractionGuinea pig and human airways (in vitro)Potent inhibitory effect observed.[5]
Blockade of acetylcholine-induced bronchoconstrictionGuinea pig (in vivo)Effective blockade demonstrated.[7]
Improvement in lung function (FEV1)COPD and asthma patients (clinical trials)Significant and sustained improvement observed.[2]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and tiotropium for muscarinic acetylcholine receptors.

Methodology:

  • Tissue/Cell Preparation: Homogenates of tissues rich in muscarinic receptors (e.g., rat brain membranes, human lung tissue) or cells expressing specific muscarinic receptor subtypes are prepared.

  • Radioligand: A radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used to label the receptors.

  • Competition Binding: The tissue/cell homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or tiotropium).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Organ Bath Experiment for Functional Antagonism on Airway Smooth Muscle

Objective: To assess the functional potency of this compound and tiotropium in antagonizing agonist-induced contraction of airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal or bronchial rings are isolated from an appropriate animal model (e.g., guinea pig) and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric Tension Recording: The tissues are connected to isometric force transducers to record changes in muscle tension.

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. A contractile agonist, such as acetylcholine or histamine, is then added to the organ bath to induce a stable contraction.

  • Antagonist Addition: Cumulative concentrations of the antagonist (this compound or tiotropium) are added to the bath to generate a concentration-response curve for the relaxation of the pre-contracted tissue.

  • Data Analysis: The concentration of the antagonist that causes 50% of the maximal relaxation (IC50) is determined. Alternatively, for competitive antagonists, a Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound and tiotropium in airway smooth muscle cells.

Mequitamium_Iodide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3R M3 Muscarinic Receptor Acetylcholine->M3R Histamine Histamine H1R H1 Histamine Receptor Histamine->H1R This compound This compound This compound->M3R This compound->H1R Gq Gq Protein M3R->Gq H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: this compound's dual antagonism of M3 and H1 receptors.

Tiotropium_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3R M3 Muscarinic Receptor Acetylcholine->M3R Tiotropium Tiotropium Tiotropium->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Tiotropium's blockade of the M3 muscarinic receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment Tissue_Isolation Isolate Airway Smooth Muscle Tissue Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Precontraction Induce Contraction (Acetylcholine/Histamine) Organ_Bath->Precontraction Antagonist_Addition Add this compound or Tiotropium Precontraction->Antagonist_Addition Data_Acquisition Record Muscle Tension Antagonist_Addition->Data_Acquisition Data_Analysis Calculate IC50 / pA2 Data_Acquisition->Data_Analysis

Caption: Experimental workflow for assessing functional antagonism.

Conclusion

This compound and tiotropium are both effective antagonists of muscarinic receptors involved in airway smooth muscle contraction. Tiotropium's key advantage is its long duration of action and kinetic selectivity for M3 over M2 receptors, making it a highly effective once-daily treatment for chronic respiratory diseases. This compound offers a dual mechanism of action by also antagonizing histamine H1 receptors, which could be beneficial in conditions with a significant allergic or inflammatory component where histamine plays a prominent role.

Further research, including direct comparative in vitro studies on airway smooth muscle preparations, is warranted to provide a more definitive comparison of the functional potencies of these two compounds. Such studies would be invaluable for guiding the development of future respiratory therapeutics.

References

Comparative Cross-Reactivity Profile of Mequitamium Iodide and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mequitamium Iodide's cross-reactivity with other phenothiazine compounds. Due to a lack of direct comparative studies, this guide synthesizes available receptor binding data to offer insights into potential pharmacological cross-reactivity. The information is intended to aid researchers in understanding the selectivity profile of this compound and its potential for off-target effects compared to other commonly used phenothiazines.

Executive Summary

This compound, a quaternary ammonium phenothiazine, is a potent antagonist of histamine H1 and muscarinic acetylcholine receptors. This profile distinguishes it from many other phenothiazines, which often exhibit a broader spectrum of activity, including significant dopamine receptor antagonism. This guide presents a compilation of receptor binding affinities (Ki values) for this compound and other selected phenothiazines to facilitate a comparative assessment of their potential for cross-reactivity at these key receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes the inhibitory constants (Ki) of this compound and other phenothiazines at histamine H1 and muscarinic acetylcholine receptors. It is important to note that this data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

CompoundHistamine H1 Receptor Ki (nM)Muscarinic Acetylcholine Receptor Ki (nM)
This compound912-77
PromethazinePotent AntagonistSignificant Antagonist
Chlorpromazine3High Affinity
ThioridazineHigh AffinityHigh Affinity
Prochlorperazine19Significant Antagonist

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound or another phenothiazine) to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., histamine H1 or muscarinic acetylcholine receptors)

  • Radioligand specific for the target receptor (e.g., [3H]pyrilamine for H1 receptors, [3H]quinuclidinyl benzilate for muscarinic receptors)

  • Test compounds (this compound and other phenothiazines)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well microplates

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the receptor of interest. Homogenize the cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Assay buffer (for total binding)

    • A high concentration of a known unlabeled ligand (for non-specific binding)

    • Varying concentrations of the test compound

  • Radioligand Addition: Add the radioligand to each well at a concentration close to its Kd value.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phenothiazine Detection (Hypothetical)

This protocol describes a general competitive ELISA for the detection and quantification of a specific phenothiazine.

Objective: To quantify the concentration of a phenothiazine in a sample.

Materials:

  • Microplate pre-coated with an antibody specific to the target phenothiazine

  • Target phenothiazine standard solutions

  • Enzyme-conjugated phenothiazine (tracer)

  • Sample diluent

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a series of standard solutions of the target phenothiazine. Dilute the unknown samples in the sample diluent.

  • Competitive Binding: Add the standards and samples to the wells of the antibody-coated microplate. Then, add the enzyme-conjugated phenothiazine to each well. During incubation, the free phenothiazine in the standards or samples will compete with the enzyme-conjugated phenothiazine for binding to the antibody.

  • Incubation and Washing: Incubate the plate for a specified time. After incubation, wash the plate several times with wash buffer to remove any unbound components.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate into a colored product.

  • Color Development and Stopping: Incubate the plate to allow for color development. The intensity of the color will be inversely proportional to the concentration of the phenothiazine in the sample. Stop the reaction by adding a stop solution.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the phenothiazine in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Signaling Pathways

Histamine_H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic_Receptor_Signaling cluster_m1_m3_m5 M1, M3, M5 Receptors cluster_m2_m4 M2, M4 Receptors ACh_M135 Acetylcholine M135R M1/M3/M5 Receptor (GPCR) ACh_M135->M135R Gq_11 Gq/11 protein M135R->Gq_11 PLC_beta Phospholipase C-β Gq_11->PLC_beta PIP2_M135 PIP2 PLC_beta->PIP2_M135 IP3_M135 IP3 PIP2_M135->IP3_M135 DAG_M135 DAG PIP2_M135->DAG_M135 Ca_release_M135 Ca²⁺ Release IP3_M135->Ca_release_M135 PKC_M135 Protein Kinase C DAG_M135->PKC_M135 Cellular_Response_M135 Excitatory Response Ca_release_M135->Cellular_Response_M135 PKC_M135->Cellular_Response_M135 ACh_M24 Acetylcholine M24R M2/M4 Receptor (GPCR) ACh_M24->M24R Gi_o Gi/o protein M24R->Gi_o AC Adenylyl Cyclase Gi_o->AC K_channel ↑ K⁺ Channel Conductance Gi_o->K_channel cAMP ↓ cAMP AC->cAMP Cellular_Response_M24 Inhibitory Response cAMP->Cellular_Response_M24 K_channel->Cellular_Response_M24

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Workflow

Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents setup_assay Set up Assay Plate (Total, Non-specific, Test Compound) prepare_reagents->setup_assay add_radioligand Add Radioligand setup_assay->add_radioligand incubate Incubate add_radioligand->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count analyze_data Data Analysis (IC50 and Ki determination) scintillation_count->analyze_data end End analyze_data->end

Caption: Experimental Workflow for a Competitive Binding Assay.

An In Vitro Comparison of the Antiallergic Properties of Mequitamium Iodide and Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of allergy therapeutics, both Mequitamium Iodide, a quaternary ammonium phenothiazine, and Azelastine, a phthalazinone derivative, have demonstrated efficacy in mitigating allergic responses. This guide provides a detailed in vitro comparison of their antiallergic effects, drawing upon experimental data to elucidate their mechanisms of action and relative potencies. This objective analysis is intended to inform researchers, scientists, and drug development professionals in the field of allergy and immunology.

I. Overview of Antiallergic Mechanisms

This compound, acting through its active moiety mequitazine, and Azelastine exert their antiallergic effects via multiple pathways. Both compounds are potent histamine H1 receptor antagonists. Beyond this primary mechanism, they exhibit mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators.

Mequitazine (active moiety of this compound) is recognized for its antihistaminic and anticholinergic activities. In vitro studies have shown its ability to suppress the release of histamine and leukotrienes from mast cells and basophils.[1] Furthermore, mequitazine has been demonstrated to inhibit cyclic AMP-dependent phosphodiesterase, an action that can contribute to its mast cell stabilizing effects.[1]

Azelastine is a second-generation antihistamine with well-documented mast cell-stabilizing and anti-inflammatory properties.[2] It effectively inhibits the release of histamine, tryptase, and a range of cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8), from human mast cells.[3] This broad spectrum of activity underscores its role in attenuating both early and late-phase allergic reactions.

II. Quantitative Comparison of In Vitro Antiallergic Effects

The following tables summarize the quantitative data from in vitro studies, providing a direct comparison of the inhibitory activities of this compound (as mequitazine) and Azelastine on key allergic mediators.

Table 1: Inhibition of Histamine Release

CompoundCell TypeStimulusConcentration for Significant InhibitionMaximal InhibitionReference
Mequitazine Rat Peritoneal CellsAnaphylactic / Phospholipase A210⁻⁶ to 10⁻⁵ MNot Specified[1]
Human LeukocytesAnaphylactic / Ca²⁺ ionophore10⁻⁵ g/mlNot Specified[1]
Human Lung FragmentsAnaphylactic10⁻⁷ to 10⁻⁵ g/ml (dose-dependent)Not Specified[1]
Azelastine Human Lung TissueAnti-IgE≥ 5 µM53 ± 11%[2]
Human Lung TissueA23187 (Ca²⁺ ionophore)≥ 30 µM35 ± 11%[2]
Human BasophilsAnti-IgE≥ 10 µM91 ± 8% at 100 µM[4]
Human Mast Cells (CHMCs)Anti-IgE24 µM41%[3]

Table 2: Inhibition of Other Inflammatory Mediators

CompoundMediatorCell TypeConcentration% InhibitionReference
Mequitazine Leukotriene D4 (LTD4)Guinea Pig TracheaIC₅₀: 2.3 x 10⁻⁵ g/ml50%[1]
Leukotriene B4 (LTB4) & Peptide LTHuman Lung Fragments10⁻⁷ to 10⁻⁵ g/ml (dose-dependent)Not Specified[1]
Azelastine Interleukin-6 (IL-6)Human Mast Cells (CHMCs)24 µM83%[3]
TryptaseHuman Mast Cells (CHMCs)24 µM55%[3]
LeukotrienesHuman Neutrophils/EosinophilsIC₅₀: 0.9-1.1 µM50%[5]

III. Signaling Pathways and Experimental Workflows

The antiallergic effects of this compound and Azelastine are rooted in their modulation of specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to assess their activity.

Allergen-Induced Mast Cell Degranulation and Inhibition cluster_0 Mast Cell Activation cluster_1 Signaling Cascade cluster_2 Points of Inhibition Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links PLC Phospholipase C FcεRI->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation Mediators Histamine, Leukotrienes, Cytokines Degranulation->Mediators Release of Mequitamium This compound (Mequitazine) Mequitamium->Degranulation Inhibits Azelastine Azelastine Azelastine->Degranulation Inhibits

Caption: Inhibition of allergen-induced mast cell degranulation by this compound and Azelastine.

Experimental_Workflow_Histamine_Release_Assay cluster_workflow Histamine Release Assay Workflow A 1. Isolate Mast Cells (e.g., Rat Peritoneal Mast Cells) B 2. Pre-incubate cells with This compound or Azelastine A->B C 3. Stimulate with Secretagogue (e.g., Compound 48/80, Anti-IgE) B->C D 4. Centrifuge to separate cells and supernatant C->D E 5. Quantify Histamine in supernatant (e.g., Fluorometric Assay) D->E F 6. Calculate % Inhibition E->F

Caption: A generalized workflow for an in vitro histamine release assay.

IV. Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the comparison of this compound and Azelastine.

A. Histamine Release Assay from Rat Peritoneal Mast Cells

This assay is commonly used to screen for compounds that inhibit mast cell degranulation.

  • Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage with a suitable buffer (e.g., Hanks' Balanced Salt Solution). The cell suspension is then enriched for mast cells using density gradient centrifugation (e.g., with Percoll).

  • Pre-incubation: Isolated mast cells are resuspended in a buffered salt solution and pre-incubated with varying concentrations of the test compound (this compound or Azelastine) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Mast cell degranulation is induced by adding a secretagogue, such as Compound 48/80 or an antigen to which the animal was sensitized. The incubation continues for a defined time (e.g., 10-15 minutes) at 37°C.

  • Termination and Histamine Quantification: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells. The supernatant is collected, and the histamine content is quantified using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Calculation of Inhibition: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of cells). The inhibitory effect of the test compound is then expressed as the percentage reduction in histamine release compared to the stimulated control.

B. IgE-Mediated Histamine Release from Human Basophils

This assay assesses the effect of compounds on allergen-induced histamine release from human basophils.

  • Cell Preparation: Whole blood is collected from allergic donors, or basophils are purified from buffy coats using techniques like density gradient centrifugation and negative selection.

  • Pre-incubation: The basophil preparation is incubated with different concentrations of this compound, Azelastine, or a vehicle control at 37°C.

  • Stimulation: The cells are then challenged with an optimal concentration of anti-IgE antibody or a specific allergen to which the donor is sensitized. The incubation proceeds for a set time (e.g., 30-60 minutes) at 37°C.

  • Histamine Measurement: The reaction is terminated, and the released histamine in the supernatant is measured using a sensitive immunoassay (ELISA or radioimmunoassay).

  • Data Analysis: The inhibition of histamine release by the test compounds is calculated as a percentage of the release observed in the stimulated control samples.

C. Cytokine Release Assay from Human Mast Cells

This assay measures the inhibitory effect of compounds on the release of pro-inflammatory cytokines from mast cells.

  • Cell Culture: Human mast cell lines (e.g., HMC-1) or primary human mast cells derived from cord blood or other tissues are cultured under appropriate conditions.

  • Treatment and Stimulation: The mast cells are pre-treated with various concentrations of this compound or Azelastine before being stimulated with a relevant stimulus, such as a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., A23187), or through IgE cross-linking.

  • Supernatant Collection: After an extended incubation period (e.g., 6-24 hours) to allow for cytokine synthesis and secretion, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of specific cytokines (e.g., IL-6, TNF-α, IL-8) in the supernatant are measured using commercially available ELISA kits.

  • Analysis: The percentage of inhibition of cytokine release for each concentration of the test compound is determined by comparing it to the amount of cytokine released from stimulated, untreated cells.

D. Phosphodiesterase (PDE) Activity Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of phosphodiesterases.

  • Enzyme Preparation: A purified preparation of phosphodiesterase or a cell lysate containing the enzyme is used.

  • Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains a buffer, the PDE enzyme, and the test compound (Mequitazine) at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of a cyclic nucleotide substrate, either cAMP or cGMP.

  • Incubation and Termination: The reaction is allowed to proceed for a specific time at a controlled temperature, after which it is terminated by the addition of a stop reagent.

  • Detection: The amount of hydrolyzed substrate (AMP or GMP) is determined. This can be done using various methods, including radioisotope-based assays or luminescence-based assays where the remaining cyclic nucleotide is converted to a detectable signal.

  • Inhibition Calculation: The inhibitory activity of the test compound is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the control (no inhibitor).

V. Conclusion

The in vitro data presented in this guide highlight the distinct and overlapping antiallergic properties of this compound and Azelastine. While both are effective H1 receptor antagonists, Azelastine demonstrates a broader and more potent inhibitory effect on the release of a variety of inflammatory mediators from mast cells in the reviewed studies. Mequitazine, the active component of this compound, also exhibits significant mast cell stabilizing effects and a unique mechanism of phosphodiesterase inhibition.

This comparative analysis, supported by detailed experimental methodologies and visual representations of the underlying pathways, provides a valuable resource for researchers and professionals engaged in the discovery and development of novel antiallergic therapies. Further head-to-head in vitro studies employing a standardized set of assays and cell systems would be beneficial for a more definitive comparison of their potencies and full mechanistic profiles.

References

validating the efficacy of Mequitamium Iodide enantiomers in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional efficacy of Mequitamium Iodide enantiomers, presenting experimental data on their antihistaminic and antimuscarinic activities. The performance of these enantiomers is contextualized with data from other relevant compounds to offer a thorough evaluation for research and drug development purposes.

Executive Summary

This compound, a quaternary ammonium phenothiazine derivative, exhibits both antihistaminic and antimuscarinic properties. As a chiral compound, it exists as two enantiomers: (+)-(S)-Mequitamium Iodide and (-)-(R)-Mequitamium Iodide. This guide summarizes the available data on the differential activity of these enantiomers, highlighting the stereoselectivity of their biological actions. The (+)-(S)-enantiomer is notably more potent as a histamine H1 antagonist, while both enantiomers display similar antimuscarinic activity. This analysis is supported by quantitative data from in vitro functional assays and receptor binding studies.

Data Presentation: Quantitative Efficacy of this compound Enantiomers and Comparators

The following tables summarize the key quantitative data on the efficacy of this compound enantiomers and other relevant antihistaminic and antimuscarinic agents.

Table 1: Antihistaminic Activity (Histamine H1 Receptor)

CompoundAssay TypeSpecies/TissueParameterValueReference
(+)-(S)-Mequitamium Iodide Guinea Pig Trachea ContractionGuinea PigRelative Potency10-fold more potent than (-)-(R)-enantiomer[1]
(-)-(R)-Mequitamium Iodide Guinea Pig Trachea ContractionGuinea PigRelative Potency-[1]
This compound (racemate) Radioligand Binding ([³H]-mepyramine)Rat Brain MembranesKᵢ9 nM
MepyramineGuinea Pig Trachea ContractionGuinea PigpA₂9.57[1]
DiphenhydramineGuinea Pig Trachea ContractionGuinea PigpA₂7.1 - 7.7[2]
LoratadineRadioligand BindingHuman H1 ReceptorKᵢ~2.3 nM[3]
CetirizineRadioligand BindingHuman H1 ReceptorKᵢData not directly comparable

Table 2: Antimuscarinic Activity (Muscarinic Acetylcholine Receptors)

CompoundAssay TypeSpecies/TissueParameterValueReference
(+)-(S)-Mequitamium Iodide In Vitro Studies-ActivitySame as (-)-(R)-enantiomer[1]
(-)-(R)-Mequitamium Iodide In Vitro Studies-ActivitySame as (+)-(S)-enantiomer[1]
This compound (racemate) Radioligand BindingVarious Tissue HomogenatesKᵢ12-77 nM
AtropineRadioligand BindingHuman Muscarinic ReceptorspKᵢ~8.5-9.0[4]
Ipratropium Bromide---Data not directly comparable

Experimental Protocols

Histamine H1 Receptor Antagonism: Guinea Pig Isolated Trachea Assay

This functional assay assesses the ability of a compound to inhibit histamine-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation:

    • Male Hartley guinea pigs (250-350 g) are euthanized by cervical dislocation.

    • The trachea is rapidly excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1), gassed with 95% O₂ and 5% CO₂ at 37°C.

    • The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).

    • The rings are opened by a longitudinal cut opposite the smooth muscle, forming tracheal strips.

  • Experimental Setup:

    • Tracheal strips are mounted in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed.

    • One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

    • The preparations are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g, with the bathing solution changed every 15 minutes.

  • Procedure:

    • After equilibration, a cumulative concentration-response curve to histamine (10⁻⁹ M to 10⁻⁴ M) is established to determine the maximal contraction.

    • The tissues are then washed, and after a 30-minute recovery period, they are incubated with the antagonist (e.g., this compound enantiomer) or vehicle for a predetermined time (e.g., 30 minutes).

    • A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

  • Data Analysis:

    • The antagonistic potency is expressed as the pA₂ value, calculated according to the Schild equation. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Muscarinic Receptor Binding Assay

This assay determines the binding affinity of a compound to muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation:

    • Tissue rich in muscarinic receptors (e.g., rat cerebral cortex, guinea pig heart) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a final volume of 250 µL containing the membrane preparation (50-100 µg of protein), a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) at a concentration close to its Kd, and varying concentrations of the competing ligand (e.g., this compound enantiomer).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine).

    • The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with histamine H1 and muscarinic acetylcholine receptors.

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response leads to Ca_release->Cellular_Response leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M_receptor Muscarinic Receptor (M1, M3, M5 - Gq-coupled) ACh->M_receptor Gq Gq Protein M_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response leads to Ca_release->Cellular_Response leads to

Caption: Gq-Coupled Muscarinic Receptor Signaling.

Experimental Workflow

The following diagram outlines the general workflow for validating the efficacy of this compound enantiomers in functional assays.

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation Compound_Prep Prepare this compound Enantiomers and Comparators H1_Assay Histamine H1 Receptor Antagonism Assay Compound_Prep->H1_Assay Muscarinic_Assay Muscarinic Receptor Binding Assay Compound_Prep->Muscarinic_Assay Tissue_Prep Prepare Biological Samples (e.g., Guinea Pig Trachea, Cell Membranes) Tissue_Prep->H1_Assay Tissue_Prep->Muscarinic_Assay Data_Collection Collect Raw Data (e.g., Contraction Force, Radioactivity) H1_Assay->Data_Collection Muscarinic_Assay->Data_Collection Parameter_Calculation Calculate Efficacy Parameters (pA₂, Kᵢ) Data_Collection->Parameter_Calculation Comparison Compare Efficacy of Enantiomers and Alternatives Parameter_Calculation->Comparison Conclusion Draw Conclusions on Stereoselectivity and Potency Comparison->Conclusion

Caption: General Experimental Workflow.

References

A Comparative In Vivo Efficacy Analysis: Mequitamium Iodide vs. Montelukast in Allergic Rhinitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of the in vivo efficacy of Mequitamium Iodide and montelukast, two prominent compounds in allergy research, with a focus on their performance in preclinical models of allergic rhinitis. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development efforts.

Executive Summary

In Vivo Efficacy Data

The following tables summarize the available quantitative data from in vivo studies on this compound (data primarily from its precursor, mequitazine) and montelukast in animal models of allergic rhinitis.

Table 1: In Vivo Efficacy of Mequitazine (precursor to this compound) in Allergic Models

Animal ModelAllergen/ChallengeMequitazine DoseEfficacy EndpointObserved EffectCitation
Guinea PigAnaphylactic reactions (IgG-mediated)Not specifiedInhibition of anaphylactic reactionsInhibited various anaphylactic reactions[1]
RatPassive Cutaneous Anaphylaxis (IgE-mediated)Not specifiedInhibition of PCAInhibited homologous PCA with a markedly longer duration of action compared to clemastine and chlorpheniramine[1]
Guinea PigExperimentally-induced asthma5 mg/kg (p.o.)Inhibition of respiratory changesSignificantly inhibited the decrease in respiratory rate and volume[1]

Table 2: In Vivo Efficacy of Montelukast in Allergic Rhinitis Models

Animal ModelAllergen/ChallengeMontelukast DoseEfficacy EndpointObserved EffectCitation
Guinea PigOvalbumin10 mg/kg (i.p.)SneezingNo significant reduction[2]
Guinea PigOvalbumin10 mg/kg (i.p.)Nose RubbingNo significant reduction[2]
Guinea PigOvalbumin10 mg/kg (i.p.)Nasal Airway PressureReduced increase in nasal airway pressure[2]
Guinea PigOvalbumin10 mg/kg (i.p.)Inflammatory Cell InfiltrationReduced cellular infiltration in nasal lavage fluid[2]
Guinea PigOvalbuminProphylactic oral administrationSneezing and LacrimationReduced sneezing and lacrimation[3]
Guinea PigOvalbuminProphylactic oral administrationNasal Lavage IL-4 ConcentrationInhibited IL-4 concentration[3]
Guinea PigOvalbuminProphylactic oral administrationInflammatory Cell InfiltrationInhibited inflammatory cell infiltration[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This model is widely used to assess the efficacy of anti-allergic compounds.

  • Animal Model: Male Dunkin Hartley guinea pigs are commonly used[4].

  • Sensitization:

    • Animals are sensitized with an intraperitoneal injection of ovalbumin (OVA) suspended in saline with an adjuvant such as aluminum hydroxide[5].

    • Alternatively, intranasal sensitization with OVA can be performed[4].

  • Challenge:

    • Following a sensitization period (typically 14-21 days), animals are challenged with an intranasal instillation of OVA solution[4][5].

  • Efficacy Assessment:

    • Nasal Symptoms: The frequency of sneezing and nose rubbing is observed and counted for a defined period (e.g., 30 minutes) immediately after the challenge[4][5].

    • Nasal Blockage: Nasal airway pressure is measured using a ventilator/flow method in anesthetized animals to assess nasal congestion[4].

    • Inflammatory Markers: Nasal lavage fluid is collected to quantify the infiltration of inflammatory cells, such as eosinophils, and to measure cytokine levels (e.g., IL-4)[3][4].

Signaling Pathways

The distinct mechanisms of action of this compound and montelukast are rooted in their interaction with different signaling pathways involved in the allergic cascade.

This compound: Histamine H1 Receptor Antagonism

This compound acts as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). This action blocks the downstream signaling cascade initiated by histamine binding, thereby mitigating allergic symptoms.

Mequitamium_Iodide_Signaling_Pathway cluster_cell Mast Cell / Basophil cluster_target_cell Target Cell (e.g., Smooth Muscle, Endothelial) Allergen Allergen IgE IgE Allergen->IgE Binds to Histamine_Vesicle Histamine Vesicles IgE->Histamine_Vesicle Triggers Degranulation Histamine Histamine Histamine_Vesicle->Histamine Releases H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, Smooth Muscle Contraction) Ca2_release->Symptoms PKC->Symptoms Mequitamium_Iodide Mequitamium Iodide Mequitamium_Iodide->H1R Blocks

Caption: this compound blocks the histamine H1 receptor signaling pathway.

Montelukast: Cysteinyl Leukotriene Receptor 1 Antagonism

Montelukast selectively antagonizes the CysLT1 receptor, another GPCR. By blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), montelukast inhibits key inflammatory processes in the allergic response.

Montelukast_Signaling_Pathway cluster_inflammatory_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) cluster_target_cell Target Cell (e.g., Smooth Muscle, Endothelial) Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LOX LTA4 LTA₄ Five_LOX->LTA4 LTC4_Synthase LTC₄ Synthase LTA4->LTC4_Synthase CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTC4_Synthase->CysLTs CysLTR1 CysLT1 Receptor (GPCR) CysLTs->CysLTR1 Binds Gq_Gi Gq/Gi Protein CysLTR1->Gq_Gi Activates PLC_AC PLC / Adenylyl Cyclase (AC) Gq_Gi->PLC_AC Ca2_cAMP ↑ Ca²⁺ / ↓ cAMP PLC_AC->Ca2_cAMP Symptoms Allergic Symptoms (Bronchoconstriction, Mucus Secretion, Eosinophil Recruitment, Edema) Ca2_cAMP->Symptoms Montelukast Montelukast Montelukast->CysLTR1 Blocks

Caption: Montelukast blocks the cysteinyl leukotriene receptor 1 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of anti-allergic compounds in a guinea pig model of allergic rhinitis.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge_assessment Challenge & Assessment Phase cluster_data_analysis Data Analysis Animal_Model Select Guinea Pig Model Sensitization Sensitize with Ovalbumin (i.p. or i.n.) (Day 0-14) Animal_Model->Sensitization Grouping Divide into Treatment Groups: - Vehicle Control - this compound - Montelukast Sensitization->Grouping Drug_Admin Administer Drug (e.g., p.o. or i.p.) (Prior to Challenge) Grouping->Drug_Admin Challenge Intranasal Ovalbumin Challenge (Day 21) Drug_Admin->Challenge Nasal_Symptoms Observe and Quantify: - Sneezing Counts - Nasal Rubbing Counts Challenge->Nasal_Symptoms Nasal_Blockage Measure Nasal Airway Pressure (Anesthetized) Challenge->Nasal_Blockage Inflammation Collect Nasal Lavage Fluid: - Cell Counts (Eosinophils) - Cytokine Analysis (IL-4) Challenge->Inflammation Data_Analysis Statistical Analysis of: - Symptom Scores - Airway Pressure Changes - Inflammatory Markers Nasal_Symptoms->Data_Analysis Nasal_Blockage->Data_Analysis Inflammation->Data_Analysis Comparison Compare Efficacy of This compound and Montelukast Data_Analysis->Comparison

References

A Benchtop Comparison of Mequitamium Iodide and Other Dual H1/Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchtop comparison of Mequitamium Iodide with other compounds known for their dual antagonism of histamine H1 and muscarinic acetylcholine receptors. The information is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of these agents. The data presented is compiled from publicly available research, and it is crucial to consult the original publications for a complete understanding of the experimental context.

Introduction to Dual H1/Muscarinic Antagonism

Dual H1/muscarinic antagonists represent a class of compounds that can simultaneously block the actions of histamine and acetylcholine at their respective receptors. This dual activity can be beneficial in certain therapeutic areas, such as in the treatment of allergic rhinitis and other conditions where both histamine- and acetylcholine-mediated symptoms are present. This compound is a quaternary ammonium phenothiazine derivative that has demonstrated high affinity for both H1 and muscarinic receptors[1]. This guide will compare its in vitro properties with a range of other first and second-generation antihistamines that also exhibit varying degrees of muscarinic receptor antagonism.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a compound for its target receptor is a key determinant of its potency. The following table summarizes the in vitro binding affinities (Ki values) of this compound and other selected H1 antagonists for both histamine H1 and muscarinic receptors. Lower Ki values indicate higher binding affinity.

CompoundH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Compound Class
This compound 9[1]12-77[1]Quaternary Ammonium Phenothiazine
Mequitazine4[2]5.0[2]Phenothiazine
Cyproheptadine0.26[2]6.2[2]Piperidine
Promethazine0.6[2]22[2]Phenothiazine
Diphenhydramine19[2]280[2]Ethanolamine
Clemastine0.84[2]14[2]Ethanolamine
Diphenylpyraline24[2]20[2]Piperidine
Alimemazine1.8[2]38[2]Phenothiazine
Chlorpheniramine0.6[2]300[2]Alkylamine
Hydroxyzine2.2[2]3,600[2]Piperazine
Mepyramine (Pyrilamine)0.4[2]>10,000[2]Ethylenediamine
Terfenadine1.1[2]10,000[2]Piperidine
Azelastine4.7[2]10,000[2]Phthalazinone
Meclizine170[2]30,000[2]Piperazine
Desloratadine0.9[3]>10,000Piperidine (Metabolite of Loratadine)
Loratadine2.6[2]>10,000[2]Piperidine
Cetirizine2.5[2]>10,000[2]Piperazine (Metabolite of Hydroxyzine)
Fexofenadine10[4]>10,000Piperidine (Metabolite of Terfenadine)

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Selected H1 Antagonists.

Comparative Analysis of Functional Antagonist Potency

Functional assays provide a measure of a compound's ability to inhibit the physiological response mediated by receptor activation. The pA2 value is a common metric for the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. Higher pA2 values indicate greater antagonist potency.

The following table presents pA2 values for the anticholinergic activity of several H1 antagonists, determined by their ability to inhibit carbachol-induced contractions in isolated guinea pig trachealis muscle. For comparison, available pA2 values for their H1 antagonist activity (inhibition of histamine-induced effects) in various tissues are also included. It is important to note that experimental conditions, such as the tissue preparation and agonist used, can influence pA2 values.

CompoundAnticholinergic Activity (pA2) (vs. Carbachol, Guinea Pig Trachea)H1 Antagonist Activity (pA2) (vs. Histamine)Tissue for H1 pA2
Cyproheptadine8.2 ± 0.4[5]8.9Guinea Pig Ileum
Promethazine7.8 ± 0.1[5]9.4Guinea Pig Ileum
Desloratadine6.9 ± 0.1[5]9.7 (Kb)Recombinant Human H1 Receptor (CHO cells)[3]
Diphenhydramine6.3 ± 0.3[5]8.1Guinea Pig Ileum
Loratadine6.2 ± 0.1[5]8.2Guinea Pig Ileum
Chlorpheniramine5.9 ± 0.2[5]9.01 ± 0.16 (d-isomer)[1]Guinea Pig Ileum[1]
Hydroxyzine5.4 ± 0.2[5]8.7Guinea Pig Ileum
Mepyramine4.8 ± 0.4[5]9.60 ± 0.033[2]Rat Stomach Microvascular[2]
CetirizineInactive (up to 3 x 10⁻⁴ M)[5]8.3Guinea Pig Ileum
FexofenadineInactive (up to 3 x 10⁻⁴ M)[5]7.6Guinea Pig Ileum

Table 2: Functional Antagonist Potency (pA2) of Selected H1 Antagonists.

Signaling Pathways

To understand the downstream consequences of H1 and muscarinic receptor antagonism, it is essential to visualize their respective signaling pathways.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission.

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., muscle contraction) Ca->Response PKC->Response

Histamine H1 Receptor Signaling Pathway
Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic receptors are also GPCRs, with five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating the same PLC pathway as H1 receptors. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects, such as the modulation of ion channels.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M135R M1/M3/M5 Receptors Gq Gq/11 M135R->Gq Activates M24R M2/M4 Receptors Gi Gi/o M24R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP ACh Acetylcholine ACh->M135R Binds ACh->M24R Binds Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA Response1 Cellular Responses Ca->Response1 PKC->Response1 Response2 Cellular Responses PKA->Response2

Muscarinic Receptor Signaling Pathways

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize dual H1/muscarinic antagonists. Specific details may vary between laboratories and publications.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from H1 or muscarinic receptors by a test compound.

Materials:

  • Cell membranes expressing the target receptor (e.g., from rat brain or recombinant cell lines).

  • Radioligand (e.g., [³H]-mepyramine for H1 receptors, [³H]-quinuclidinyl benzilate (QNB) for muscarinic receptors).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., Tris-HCl or phosphate buffer).

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

Binding_Assay_Workflow A Prepare membrane homogenates B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid vacuum filtration B->C D Wash filters to remove non-specifically bound radioligand C->D E Measure radioactivity on filters using a scintillation counter D->E F Analyze data to determine IC50 and calculate Ki values E->F

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inhibition of Smooth Muscle Contraction

This assay measures the functional antagonist potency (pA2) of a compound by its ability to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of a test compound for its antagonism of H1 or muscarinic receptors in an isolated tissue preparation.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum or trachea).

  • Organ bath with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Isotonic transducer and data acquisition system.

  • Agonist (e.g., histamine for H1 receptors, carbachol for muscarinic receptors).

  • Test compounds at various concentrations.

Workflow:

Functional_Assay_Workflow A Mount isolated tissue in an organ bath B Allow tissue to equilibrate under a resting tension A->B C Construct a cumulative concentration-response curve to the agonist (e.g., histamine or carbachol) B->C D Wash the tissue and allow it to recover C->D E Incubate the tissue with a fixed concentration of the antagonist (test compound) D->E F Construct a second cumulative concentration-response curve to the agonist in the presence of the antagonist E->F G Repeat steps D-F with increasing concentrations of the antagonist F->G H Analyze the rightward shift of the agonist concentration-response curves to calculate the pA2 value G->H

Functional Assay Workflow

Protocol:

  • Tissue Preparation: Dissect the desired tissue (e.g., a segment of guinea pig ileum or a tracheal strip) and mount it in an organ bath containing physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate for a set period under a specific resting tension.

  • Control Agonist Response: Generate a cumulative concentration-response curve by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate it with a known concentration of the test compound (antagonist) for a predetermined time.

  • Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve to the agonist in the presence of the antagonist.

  • Repeat: Repeat the process with several different concentrations of the antagonist.

  • Data Analysis: Measure the magnitude of the rightward shift in the agonist concentration-response curves caused by each concentration of the antagonist. Construct a Schild plot by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

Conclusion

This compound is a potent dual antagonist of histamine H1 and muscarinic receptors, with binding affinities in the low nanomolar range for both receptor types. This profile is comparable to several first-generation antihistamines that are known to have significant anticholinergic effects. In contrast, second-generation antihistamines generally exhibit high selectivity for the H1 receptor with negligible affinity for muscarinic receptors.

The provided data and protocols offer a framework for the preclinical evaluation of dual H1/muscarinic antagonists. Further research, including head-to-head functional assays and in vivo studies, would be beneficial to fully elucidate the comparative pharmacology of this compound and other dual-acting compounds. The choice of an appropriate antagonist for therapeutic development will depend on the desired balance between antihistaminic and anticholinergic activities, as well as other factors such as selectivity, potency, and pharmacokinetic properties.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mequitamium Iodide
Reactant of Route 2
Reactant of Route 2
Mequitamium Iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.